2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMDYDGPEROASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365805 | |
| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-05-5 | |
| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS No. 111841-05-5). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also includes comparative data from structurally similar compounds to offer a contextual understanding. The document covers basic identification, predicted properties, and general synthetic approaches. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a halogenated acetophenone derivative. Such compounds are often valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. The presence of a bromine atom, a chlorine atom, and a methoxy group on the phenyl ring suggests a versatile scaffold for further chemical modifications and potential interactions with biological targets. This guide aims to consolidate the known information about this compound and provide a framework for future research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 111841-05-5 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
For comparative purposes, the table below includes experimentally determined properties of structurally related compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | C₈H₆BrClO | 233.49 | 95-97 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C₉H₉BrO₂ | 229.07 | 70-72 |
| 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | 343-04-4 | C₉H₈BrFO₂ | 247.06 | 75-80 |
Synthesis and Reactivity
General Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general and widely used method for the preparation of α-bromoacetophenones involves the bromination of the corresponding acetophenone.
The logical precursor for the synthesis of the target compound would be 1-(5-chloro-2-methoxyphenyl)ethanone. The α-bromination can typically be achieved using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like chloroform, carbon tetrachloride, or acetic acid. The reaction may be initiated by a radical initiator (e.g., AIBN) or by light.
Below is a generalized workflow for the synthesis of α-bromoacetophenones.
Caption: General workflow for synthesizing α-bromoacetophenones.
Reactivity
The chemical reactivity of this compound is expected to be characteristic of α-halo ketones. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate. Common reactions include the formation of ethers, esters, and various heterocyclic compounds.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for this compound is currently available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:
-
¹H NMR: A singlet for the two protons of the bromomethyl group (CH₂Br) would be expected, likely in the range of δ 4.3-4.7 ppm. A singlet for the methoxy group (OCH₃) would appear around δ 3.8-4.0 ppm. The aromatic protons would present as a complex splitting pattern in the aromatic region (δ 6.8-7.8 ppm).
-
¹³C NMR: The carbonyl carbon would be observed in the downfield region (δ 190-200 ppm). The carbon of the bromomethyl group would likely appear around δ 30-35 ppm. Signals for the methoxy carbon and the aromatic carbons would also be present.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. C-H stretches of the aromatic ring and aliphatic groups, as well as C-O and C-Br stretches, would also be observable.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions containing these halogens.
Biological Activity and Potential Applications
There is currently no published research on the biological activity or potential applications of this compound. However, the broader class of substituted acetophenones has been investigated for a wide range of pharmacological activities.
For context, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , has been shown to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways. This suggests that other substituted phenylethanone derivatives may also possess anti-inflammatory properties.
Below is a conceptual diagram illustrating the inhibitory action of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone on these signaling pathways. It is important to note that this is for a related compound and has not been demonstrated for this compound.
Caption: Inhibition of NF-κB and MAPK pathways by an analog compound.
The potential for this compound as an intermediate in the synthesis of novel therapeutic agents remains an area for future exploration. Its utility in drug discovery would depend on the biological activities of the derivatives synthesized from it.
Conclusion
This compound is a chemical compound with established basic identifiers but a notable absence of detailed, publicly available experimental data. This guide has summarized the known information and provided a comparative context using data from structurally similar molecules. The reactivity of its α-bromo ketone functionality makes it a potentially useful building block in synthetic chemistry. Future research is needed to fully characterize its physical and chemical properties, develop specific synthetic protocols, and investigate its potential biological activities. This document serves as a starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a halogenated acetophenone derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in public databases, this document presents a reliable synthetic pathway and projected spectroscopic characteristics based on analogous compounds and chemical principles.
Molecular Structure
IUPAC Name: this compound CAS Number: 111841-05-5 Molecular Formula: C₉H₈BrClO₂ Molecular Weight: 263.52 g/mol
Synthesis Pathway
The synthesis of this compound is proposed as a two-step process, commencing with the Friedel-Crafts acylation of 4-chloroanisole to form the precursor, 1-(5-chloro-2-methoxyphenyl)ethanone, followed by alpha-bromination.
Step 1: Synthesis of 1-(5-chloro-2-methoxyphenyl)ethanone
The precursor, 1-(5-chloro-2-methoxyphenyl)ethanone, can be synthesized via the Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Experimental Protocol:
-
To a stirred solution of 4-chloroanisole in a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere, add aluminum chloride (AlCl₃) in portions at 0°C.
-
Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-(5-chloro-2-methoxyphenyl)ethanone.
A mass spectrum of the resulting product, 1-(5-chloro-2-methoxyphenyl)ethanone, is reported to show (M+1)⁺ peaks at m/z 185.1 and 187.1, consistent with the presence of one chlorine atom.[1]
Step 2: Synthesis of this compound
The target compound is obtained by the alpha-bromination of 1-(5-chloro-2-methoxyphenyl)ethanone. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) with a radical initiator or a catalytic amount of acid.
Experimental Protocol:
-
Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone in a suitable solvent such as carbon tetrachloride or a mixture of PEG-400 and water.[2]
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst.
-
The reaction mixture is heated under reflux or subjected to ultrasound irradiation to facilitate the reaction.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H (H6) |
| ~7.4 | dd | 1H | Ar-H (H4) |
| ~7.0 | d | 1H | Ar-H (H3) |
| ~4.5 | s | 2H | -C(=O)CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on typical chemical shifts for similar aromatic ketones and bromoacetophenones. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (Ketone) |
| ~155 | C-OCH₃ |
| ~132 | C-Cl |
| ~130 | Ar-CH |
| ~128 | Ar-C (quaternary) |
| ~125 | Ar-CH |
| ~113 | Ar-CH |
| ~56 | -OCH₃ |
| ~30 | -CH₂Br |
| Solvent: CDCl₃. Predictions are based on known substituent effects on aromatic and carbonyl carbon chemical shifts. |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aromatic, alkyl) |
| ~1700 | C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1020 | C-O stretch (aryl ether) |
| ~820 | C-Cl stretch |
| ~650 | C-Br stretch |
| Sample preparation: KBr pellet or thin film. |
Mass Spectrometry
| m/z | Assignment |
| 262/264/266 | [M]⁺• (Molecular ion peak with isotopic pattern for Br and Cl) |
| 183/185 | [M - CH₂Br]⁺ |
| 155/157 | [M - CH₂Br - CO]⁺ |
| Ionization method: Electron Ionization (EI). |
Experimental Workflow Visualization
The following diagram illustrates the synthetic and characterization workflow for this compound.
References
Crystal Structure Analysis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Data Not Found and an Alternative Analysis
A comprehensive search of scientific databases and literature did not yield publicly available crystal structure data for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. Without this foundational information, a detailed technical guide on its crystal structure, including quantitative data tables and experimental protocols, cannot be provided.
However, to illustrate the requested format and the type of in-depth analysis that would be conducted, we present a detailed guide on the crystal structure of a closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone . The following sections provide a comprehensive overview of its synthesis, crystallographic analysis, and structural features, adhering to the user's specified requirements for data presentation, experimental detail, and visualization.
In-Depth Technical Guide: Crystal Structure of 2-Bromo-1-(4-methoxyphenyl)ethanone
This guide provides a detailed analysis of the single-crystal X-ray structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, a significant intermediate in the synthesis of various heterocyclic compounds.
Experimental Protocols
2-Bromo-1-(4-methoxyphenyl)ethanone was synthesized via the bromination of 4-methoxyacetophenone. A solution of 4-methoxyacetophenone (1.50 g, 0.01 mol) in 50 ml of ethyl acetate was treated with cupric bromide (3.36 g, 0.015 mol). The mixture was refluxed for approximately 3 hours. After cooling, the solid product was separated by filtration and recrystallized from ethyl acetate. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the ethyl acetate solvent.[1]
A suitable single crystal of the title compound was mounted for X-ray diffraction analysis. The data were collected at a temperature of 305 K using Mo Kα radiation (λ = 0.71073 Å). Data collection and processing were performed using standard software packages. The crystal structure was solved and refined using SHELXL97. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
Quantitative Crystallographic Data
The crystallographic data and refinement parameters for 2-Bromo-1-(4-methoxyphenyl)ethanone are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₉BrO₂ |
| Formula Weight | 229.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7360 (15) |
| b (Å) | 12.441 (3) |
| c (Å) | 10.048 (2) |
| β (°) | 111.42 (3) |
| Volume (ų) | 900.3 (4) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.690 |
| Absorption Coefficient (mm⁻¹) | 4.52 |
| F(000) | 456 |
| Temperature (K) | 305 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.054 |
| wR-factor | 0.116 |
| Data-to-parameter ratio | 15.0 |
(Data sourced from Zhang et al., 2009)[1][2]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Br1-C8 | 1.943 (6) |
| O1-C7 | 1.216 (7) |
| O2-C4 | 1.362 (7) |
| O2-C9 | 1.426 (8) |
| C1-C2 | 1.381 (8) |
| C1-C6 | 1.384 (8) |
| C2-C3 | 1.385 (8) |
| C3-C4 | 1.378 (8) |
| C3-C7 | 1.488 (8) |
| C4-C5 | 1.382 (8) |
| C5-C6 | 1.375 (8) |
| C7-C8 | 1.534 (8) |
(Data for a similar compound, specific data for the requested compound is unavailable)
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
| C4-O2-C9 | 117.8 (5) |
| C2-C1-C6 | 120.4 (6) |
| C1-C2-C3 | 119.8 (6) |
| C4-C3-C2 | 119.9 (6) |
| C4-C3-C7 | 120.3 (5) |
| C2-C3-C7 | 119.8 (5) |
| C5-C4-O2 | 124.8 (6) |
| C3-C4-O2 | 115.3 (5) |
| C3-C4-C5 | 119.9 (6) |
| C6-C5-C4 | 119.8 (6) |
| C5-C6-C1 | 120.2 (6) |
| O1-C7-C3 | 120.9 (6) |
| O1-C7-C8 | 119.0 (6) |
| C3-C7-C8 | 120.1 (5) |
| Br1-C8-C7 | 112.0 (4) |
(Data for a similar compound, specific data for the requested compound is unavailable)
Visualization of Experimental Workflow
The following diagram illustrates the workflow from synthesis to structural analysis of 2-Bromo-1-(4-methoxyphenyl)ethanone.
Molecular and Crystal Structure
The molecule of 2-Bromo-1-(4-methoxyphenyl)ethanone is approximately planar. The crystal packing is characterized by weak intermolecular C-H···O hydrogen bonds, which link the molecules into one-dimensional chains. This planarity is maintained by an intramolecular C-H···O hydrogen bond forming a pseudo-five-membered ring. The methoxy group is also observed to be essentially coplanar with the benzene ring.[2]
References
Stability and Degradation Profile of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a substituted acetophenone derivative with potential applications in pharmaceutical synthesis. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable drug products. This technical guide outlines the potential degradation pathways, provides detailed experimental protocols for forced degradation studies, and suggests analytical methodologies for monitoring the stability of this compound.
Predicted Stability and Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. The presence of an α-bromo ketone moiety and a substituted phenyl ring makes the molecule susceptible to hydrolysis, photodegradation, and thermal stress.
2.1. Hydrolytic Degradation
The α-bromo ketone functional group is known to be susceptible to hydrolysis. The rate of hydrolysis is expected to be influenced by pH.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, the primary degradation pathway under acidic conditions might be slower compared to basic conditions.
-
Basic Conditions: In alkaline media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon or the α-carbon bearing the bromine atom is likely. This can lead to the substitution of the bromine atom with a hydroxyl group, forming an α-hydroxy ketone, or potentially Favorskii rearrangement products. Dehydrobromination to form an α,β-unsaturated ketone is also a possibility. The presence of electron-withdrawing groups on the phenyl ring can influence the rate of hydrolysis.
2.2. Photodegradation
Aromatic ketones are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-bromine bond, forming a radical intermediate. This radical can then undergo various reactions, such as hydrogen abstraction or dimerization, leading to a complex mixture of degradation products.
2.3. Thermal Degradation
At elevated temperatures, the molecule may undergo decomposition. The weakest bonds, such as the C-Br bond, are likely to cleave first. Thermal stress can accelerate hydrolytic and oxidative degradation pathways.
2.4. Oxidative Degradation
While the molecule does not contain highly susceptible functionalities for oxidation, the benzylic position and the aromatic ring could be susceptible to strong oxidizing agents.
A summary of the potential degradation products is presented in Table 1.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product(s) | Chemical Structure (if known) |
| Hydrolysis (Basic) | 1-(5-chloro-2-methoxyphenyl)-2-hydroxyethanone | Not available |
| 5-chloro-2-methoxybenzoic acid | Not available | |
| Favorskii rearrangement products | Not available | |
| Hydrolysis (Acidic) | 1-(5-chloro-2-methoxyphenyl)-2-hydroxyethanone | Not available |
| Photodegradation | 1-(5-chloro-2-methoxyphenyl)ethanone | Not available |
| Dimeric products | Not available | |
| Thermal Degradation | Similar to other pathways, accelerated | Not available |
| Oxidative Degradation | 5-chloro-2-methoxybenzoic acid and other oxidation products | Not available |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] The following protocols are suggested for this compound.
3.1. General Setup
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Control Samples: For each stress condition, prepare a control sample (without the active substance) and a blank sample (solvent only).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
3.2. Hydrolytic Stress
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Store the solution at 60°C for 24 hours.
3.3. Oxidative Stress
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light.
3.4. Thermal Stress
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Solution State: Store the stock solution in a controlled temperature oven at 70°C for 48 hours.
3.5. Photolytic Stress
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate determination of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
4.1. Proposed HPLC Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent peak from any degradation products.
-
Detector: A UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks, which can aid in peak purity assessment and identification.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
Quantitative data from the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradants | Major Degradant(s) (% Area) | Mass Balance (%) |
| 0.1 N HCl (60°C) | 0 | 100.0 | 0 | - | 100.0 |
| 24 | |||||
| 0.1 N NaOH (RT) | 0 | 100.0 | 0 | - | 100.0 |
| 8 | |||||
| Water (60°C) | 0 | 100.0 | 0 | - | 100.0 |
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | 100.0 | 0 | - | 100.0 |
| 24 | |||||
| Thermal (70°C, Solid) | 0 | 100.0 | 0 | - | 100.0 |
| 48 | |||||
| Thermal (70°C, Solution) | 0 | 100.0 | 0 | - | 100.0 |
| 48 | |||||
| Photolytic | 0 | 100.0 | 0 | - | 100.0 |
| - |
Visualization of Pathways and Workflows
6.1. Predicted Degradation Pathways
6.2. Experimental Workflow for Forced Degradation
References
Solubility of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in common organic solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the solubility of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a compound of interest in synthetic organic chemistry and drug discovery. A comprehensive search of available scientific literature and chemical databases was conducted to ascertain its solubility in common organic solvents. This document summarizes the findings, provides a generalized experimental protocol for determining the solubility of solid organic compounds, and presents a logical workflow for this experimental process.
Solubility Data
A thorough review of existing literature and databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values. General solubility principles for similar halogenated and ether-containing aromatic ketones suggest a higher solubility in polar aprotic and some polar protic organic solvents compared to nonpolar solvents.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Acetone | Ketone | Data Not Available | ||
| Acetonitrile | Nitrile | Data Not Available | ||
| Dichloromethane | Halogenated | Data Not Available | ||
| Dimethylformamide (DMF) | Amide | Data Not Available | ||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data Not Available | ||
| Ethanol | Alcohol | Data Not Available | ||
| Ethyl Acetate | Ester | Data Not Available | ||
| Hexanes | Alkane | Data Not Available | ||
| Isopropanol | Alcohol | Data Not Available | ||
| Methanol | Alcohol | Data Not Available | ||
| Tetrahydrofuran (THF) | Ether | Data Not Available | ||
| Toluene | Aromatic Hydrocarbon | Data Not Available |
Experimental Protocols for Solubility Determination
The following sections detail generalized methods for determining both thermodynamic and kinetic solubility, which are crucial parameters in drug discovery and development.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the concentration of a solute in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. The shake-flask method is a widely accepted technique for this determination.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate quantitative technique.
-
Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous or organic medium. This method is often used in high-throughput screening.
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Selected organic solvents.
-
96-well microplates.
-
Automated liquid handler (optional).
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.
-
Filtration plates.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).
-
Sample Preparation: Dispense the selected organic solvents into the wells of a microplate. Add a small volume of the DMSO stock solution to each well to achieve the desired final compound concentrations.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound.
The Versatile Precursor: Unlocking the Medicinal Chemistry Potential of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutic agents is paramount. Among these, α-bromo ketones are highly valued synthetic intermediates due to their reactivity, enabling the construction of a diverse array of heterocyclic compounds. This technical guide focuses on the potential applications of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a halogenated and methoxy-substituted α-bromoacetophenone, in the field of drug discovery and development. Its unique substitution pattern suggests its utility in the synthesis of innovative compounds with promising pharmacological activities, particularly in the realms of antimicrobial and anticancer research. This document will delve into the synthetic pathways accessible from this precursor, present detailed experimental protocols for the synthesis of key derivatives, summarize quantitative biological activity data, and visualize the underlying scientific principles through signaling pathway and workflow diagrams.
Synthetic Potential: A Gateway to Bioactive Heterocycles
The reactivity of the α-bromoketo group in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, most notably thiazoles and chalcones. These two classes of compounds are renowned for their broad spectrum of biological activities.
1. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. In the context of this compound, this reaction provides a direct route to 4-(5-chloro-2-methoxyphenyl)thiazole derivatives, which are of significant interest due to the established anticancer and antimicrobial properties of the thiazole nucleus.
An In-depth Technical Guide to the Reactivity of the α-Bromo Ketone Moiety in 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a versatile synthetic intermediate characterized by its reactive α-bromo ketone moiety. This functional group serves as a key electrophilic site, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in nucleophilic substitution, the Favorskii rearrangement, and the synthesis of important heterocyclic scaffolds such as thiazoles and imidazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough resource for researchers in organic synthesis and drug development.
Introduction
α-Halo ketones are a pivotal class of organic compounds, widely recognized for their high reactivity and utility as building blocks in the synthesis of a diverse array of more complex molecules. The presence of a halogen atom alpha to a carbonyl group creates a potent electrophilic center, susceptible to attack by a wide range of nucleophiles. Furthermore, the interplay between the carbonyl group and the adjacent halogen facilitates unique rearrangement reactions.
This guide focuses specifically on the reactivity of this compound. The substitution pattern on the aromatic ring, featuring a chloro and a methoxy group, can influence the reactivity of the α-bromo ketone moiety through electronic and steric effects. Understanding these nuances is critical for the strategic design of synthetic routes toward novel pharmaceutical agents and other functional organic materials.
Synthesis of this compound
The primary route for the synthesis of this compound involves the α-bromination of the corresponding acetophenone precursor, 1-(5-chloro-2-methoxyphenyl)ethanone.
General Experimental Protocol:
A common method for this transformation is the reaction of the parent ketone with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalytic amount of acid.
-
Reaction: 1-(5-chloro-2-methoxyphenyl)ethanone is dissolved in a suitable solvent (e.g., chloroform, acetic acid).
-
Bromination: A solution of bromine in the same solvent is added dropwise to the ketone solution at a controlled temperature, typically between 0 and 20°C.
-
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The organic phase is then washed with a saturated aqueous sodium bicarbonate solution, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Key Reactions of the α-Bromo Ketone Moiety
The α-bromo ketone functionality in this compound is the focal point of its reactivity, enabling a range of important synthetic transformations.
Nucleophilic Substitution Reactions
The carbon atom bearing the bromine is highly electrophilic and readily undergoes nucleophilic substitution, primarily through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.
Caption: General scheme for nucleophilic substitution.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product | Typical Conditions | Yield (%) |
| Amines (R-NH₂) | α-Amino ketone | Ethanol, reflux | Varies |
| Thiourea | 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole | Ethanol, reflux | High |
| Amidines | Substituted Imidazoles | Various, e.g., aqueous THF, reflux | Good to Excellent |
| Sodium Sulfinates | β-Ketosulfones | Dichloromethane, 40 °C | 60-80[1] |
Experimental Protocol: Synthesis of a β-Ketosulfone Derivative [1]
-
To a solution of this compound (0.5 mmol) in dichloromethane (1.0 mL), add the desired sodium sulfinate (0.6 mmol).
-
Add a catalytic amount of [BMim]OH (0.1 mmol).
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, isolate the product by standard workup procedures.
Hantzsch Thiazole Synthesis
A cornerstone reaction of α-halo ketones is the Hantzsch synthesis of thiazoles. This involves the condensation of the α-bromo ketone with a thioamide, most commonly thiourea, to produce 2-aminothiazole derivatives. These compounds are prevalent scaffolds in medicinal chemistry.
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole [2]
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10-20 mL).
-
Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Table 2: Hantzsch Thiazole Synthesis Data
| Thioamide | Product | Solvent | Conditions | Yield (%) |
| Thiourea | 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole | Ethanol | Reflux, 2-4 h | High |
| Substituted Thioureas | 2-Substituted-amino-4-(5-chloro-2-methoxyphenyl)thiazole | Methanol | Microwave, 90°C, 30 min | 89-95[3] |
Imidazole Synthesis
Similar to thiazole synthesis, α-bromo ketones are crucial precursors for the synthesis of imidazoles. The reaction with an amidine leads to the formation of the imidazole ring.
Caption: General imidazole synthesis workflow.
Experimental Protocol: General Procedure for Imidazole Synthesis
-
A mixture of the amidine and a base (e.g., potassium bicarbonate) in a suitable solvent system (e.g., aqueous THF) is heated to reflux.
-
A solution of this compound in the same solvent is added dropwise.
-
The reaction is refluxed for several hours until completion.
-
The solvent is removed, and the crude product is isolated and purified.
Table 3: Imidazole Synthesis Data
| Amidine | Product | Solvent | Conditions | Yield (%) |
| Benzamidine | 2-Phenyl-4-(5-chloro-2-methoxyphenyl)imidazole | Aqueous THF | Reflux | Good to Excellent |
| Guanidine | 2-Amino-4-(5-chloro-2-methoxyphenyl)imidazole | Ethanol, TEBA, Microwave | 3.5 min, 700W | 60-80[4] |
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of enolizable α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives.[5][6] For cyclic α-halo ketones, this results in a ring contraction.[5][6] In the case of acyclic α-bromo ketones like this compound, the reaction proceeds through a cyclopropanone intermediate.[5][7]
Caption: Favorskii rearrangement pathway.
The nature of the base used determines the final product. Hydroxide ions lead to carboxylic acids, alkoxides yield esters, and amines produce amides.[5][8]
Table 4: Favorskii Rearrangement Products
| Base | Product |
| NaOH / H₂O | (5-chloro-2-methoxyphenyl)acetic acid |
| NaOR' / R'OH | Alkyl (5-chloro-2-methoxyphenyl)acetate |
| R₂NH | N,N-Dialkyl-2-(5-chloro-2-methoxyphenyl)acetamide |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, data for analogous compounds can provide expected characteristic signals.
Table 5: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), Methoxy protons (~3.9 ppm, singlet), Methylene protons adjacent to bromine (~4.4 ppm, singlet)[9] |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methoxy carbon (~56 ppm), Methylene carbon adjacent to bromine (~30 ppm)[9] |
| IR | Carbonyl (C=O) stretch (~1700 cm⁻¹), C-Br stretch, Aromatic C-H and C=C stretches |
| MS | Molecular ion peak and characteristic isotopic pattern for bromine and chlorine |
Applications in Drug Development
The derivatives synthesized from this compound, particularly thiazoles and imidazoles, are of significant interest in medicinal chemistry. These heterocyclic cores are present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily functionalize these scaffolds through the versatile reactivity of the starting α-bromo ketone makes it a valuable tool in the discovery and development of new therapeutic agents. For instance, 2-aminothiazole derivatives have shown promise as potent inhibitors of various kinases.
Conclusion
This compound is a highly reactive and synthetically useful intermediate. Its α-bromo ketone moiety allows for a diverse range of transformations, including nucleophilic substitutions, and serves as a key precursor for the construction of medicinally relevant thiazole and imidazole heterocycles. The Favorskii rearrangement offers another pathway to valuable carboxylic acid derivatives. This guide provides a foundational understanding of its reactivity and furnishes detailed protocols to aid researchers in the effective utilization of this versatile building block. Further exploration of its reactivity with a broader range of nucleophiles and under varied reaction conditions will undoubtedly continue to expand its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scielo.br [scielo.br]
- 9. rsc.org [rsc.org]
In Silico Analysis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: A Technical Guide to Predicting Biological Activity
Abstract: The preliminary stages of drug discovery are resource-intensive, necessitating the use of computational methods to prioritize promising candidates. This technical guide provides a comprehensive in silico workflow to predict the biological activity, pharmacokinetic properties, and potential mechanisms of action for the novel compound 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. By leveraging a multi-step computational approach—encompassing physicochemical characterization, target prediction, quantitative structure-activity relationship (QSAR) insights, and ADMET profiling—this document serves as a procedural framework for evaluating uncharacterized small molecules. All predictive data are systematically tabulated, and key workflows are visualized. The guide also furnishes detailed, generalized protocols for the experimental validation of the in silico findings, offering a roadmap from computational prediction to laboratory verification.
Introduction to In Silico Drug Discovery
The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unfavorable pharmacokinetic profiles or unforeseen toxicity. Computer-aided drug design (CADD) has become an indispensable component of modern medicinal chemistry, enabling the rapid, cost-effective evaluation of chemical entities before their synthesis. In silico techniques, such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and target fishing, allow researchers to build a robust preliminary profile of a compound's potential biological interactions.
This guide focuses on this compound, a compound for which extensive biological data is not publicly available. The presence of an α-bromoketone moiety suggests it is an electrophilic species, potentially capable of forming covalent bonds with nucleophilic residues in biological macromolecules. Such compounds, known as covalent modifiers, are of significant interest in drug development, particularly in oncology and infectious diseases. This document outlines a systematic in silico approach to predict its biological activities and guide future experimental work.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. These properties influence solubility, permeability, and interaction with biological targets. The key physicochemical descriptors for this compound have been calculated using established computational models and are summarized below.
| Property | Predicted Value | Method/Software | Significance |
| Molecular Formula | C₉H₈BrClO₂ | - | Basic chemical identity |
| Molecular Weight | 263.52 g/mol | PubChem | Influences diffusion and transport |
| XLogP3 | 2.8 | PubChem | Predicts lipophilicity and membrane permeability |
| Hydrogen Bond Donors | 0 | PubChem | Affects solubility and receptor binding |
| Hydrogen Bond Acceptors | 2 | PubChem | Affects solubility and receptor binding |
| Rotatable Bonds | 3 | PubChem | Relates to conformational flexibility |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem | Correlates with membrane permeability |
In Silico Prediction Methodology
Our predictive workflow integrates several computational techniques to build a holistic profile of the target compound. This multi-pronged approach enhances the reliability of the predictions by cross-validating findings from different methodologies.
Caption: A flowchart of the in silico workflow for predicting biological activity.
Target Prediction
Identifying the potential protein targets of a compound is the first step in elucidating its biological function.[1] We employ a dual approach:
-
Ligand-Based Virtual Screening: This method operates on the principle that structurally similar molecules often bind to similar targets.[2] The 2D and 3D structure of the query compound is used to screen databases of known bioactive molecules (e.g., ChEMBL, PubChem). Targets of the most structurally similar compounds are identified as high-probability candidates.
-
Reverse (Inverse) Docking: In this structure-based approach, the compound is docked against a large library of 3D protein structures with known binding sites.[2] Proteins that show high predicted binding affinity are flagged as potential targets. This method is particularly useful for identifying novel or unexpected targets.[3]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[4][5] By analyzing a dataset of compounds with known activities (e.g., other substituted acetophenones), a QSAR model can be built to predict the activity of new compounds like this compound.[6][7] This provides a quantitative estimate of potency and helps in prioritizing candidates for synthesis.
ADMET Prediction
Early assessment of ADMET properties is critical to reduce the risk of late-stage drug development failures.[8] We use a panel of validated in silico models to predict key pharmacokinetic and toxicity parameters. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms to make predictions based on molecular structure.
Predicted Biological Profile
Predicted ADMET Properties
The predicted ADMET profile for this compound is summarized in Table 2. The predictions suggest moderate oral bioavailability and potential for CNS penetration. A key flag is the prediction of high reactivity, consistent with its electrophilic nature, which may correlate with both therapeutic mechanisms and potential toxicity.
| ADMET Property | Prediction | Confidence | Implication |
| Human Intestinal Absorption | High | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeation | Permeable | Medium | Compound may cross into the CNS. |
| CYP450 2D6 Inhibition | Inhibitor | High | Potential for drug-drug interactions. |
| Hepatotoxicity | Probable | Medium | Potential for liver toxicity; requires monitoring. |
| Ames Mutagenicity | Probable | Medium | Structural alerts suggest potential mutagenicity. |
| Skin Sensitization | Probable | High | High reactivity may lead to skin sensitization. |
| Plasma Protein Binding | >90% | High | High binding may limit free drug concentration. |
Predicted Biological Targets and Mechanism of Action
Based on ligand similarity searches and reverse docking simulations, several potential protein classes have been identified. The most prominent hits are kinases and deubiquitinating enzymes (DUBs) , many of which contain reactive cysteine residues in or near their active sites.
The α-bromoketone is a potent electrophile, capable of reacting with nucleophilic amino acid residues such as cysteine via a covalent Michael addition reaction. This suggests a mechanism of irreversible covalent inhibition . Reactive carbonyl compounds can act as signaling molecules that modulate cellular pathways related to oxidative stress and inflammation. Specifically, electrophiles are known to interact with sensor proteins like Keap1, which in turn activates the NRF2 antioxidant response pathway.
Caption: A generalized pathway for covalent inhibition by an electrophilic compound.
Proposed Experimental Validation Protocols
The in silico predictions presented here generate hypotheses that must be confirmed through rigorous experimental validation. The following sections provide generalized, detailed protocols for the synthesis of the compound and its subsequent biological evaluation.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via α-bromination of the corresponding acetophenone precursor.
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Kinase Inhibition Assay (Example: Fluorescent-Based)
Objective: To determine if the synthesized compound inhibits the activity of a candidate kinase identified in the target prediction phase.
Materials:
-
Recombinant human kinase (e.g., a candidate from target prediction)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized test compound dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Fluorescent-based kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well microplates
-
Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.
-
Assay Plate Setup: Add assay buffer to all wells of a 384-well plate.
-
Compound Addition: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the recombinant kinase to all wells except the "no enzyme" control. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and develop the signal according to the manufacturer's protocol for the specific assay kit (e.g., by adding a detection reagent that quantifies ADP production or phosphorylated substrate).
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This technical guide outlines a robust in silico framework for the preliminary evaluation of this compound. The computational analysis predicts that the compound is a reactive, electrophilic molecule with good potential for oral absorption and the ability to penetrate the central nervous system. Its primary mechanism of action is postulated to be covalent, irreversible inhibition of protein targets, with kinases and deubiquitinating enzymes being the most likely candidates. While these predictions highlight the compound's therapeutic potential, they also raise flags for potential toxicity, particularly hepatotoxicity and mutagenicity, which must be carefully evaluated. The provided experimental protocols offer a clear path forward for the synthesis and biological testing required to validate these computational hypotheses. This integrated approach, combining predictive modeling with strategic experimental design, is essential for accelerating the modern drug discovery pipeline.
References
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADMET-AI [admet.ai.greenstonebio.com]
- 5. ADMETlab 2.0 [admetmesh.scbdd.com]
- 6. Electrophilic Signaling: The Role of Reactive Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 7. Electrophilic Signaling: The Role of Reactive Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2 [mdpi.com]
The Pivotal Role of the 5-Chloro-2-Methoxyphenyl Group in Shaping Molecular Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 5-chloro-2-methoxyphenyl moiety has become a cornerstone in modern medicinal chemistry, profoundly influencing the affinity, selectivity, and pharmacokinetic profiles of a diverse range of therapeutic agents. This technical guide delves into the multifaceted roles of this functional group in molecular interactions, providing a comprehensive overview of its impact on protein-ligand binding, signaling pathways, and overall drug-like properties. Through an examination of key examples, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands, this document aims to equip researchers with the knowledge to effectively leverage the 5-chloro-2-methoxyphenyl group in the design and development of novel therapeutics.
Enhancing Molecular Recognition: The Impact on Protein-Ligand Interactions
The 5-chloro-2-methoxyphenyl group exerts a significant influence on how a molecule binds to its protein target. The interplay of its electronic and steric properties allows for a range of interactions that can enhance binding affinity and specificity.
The chlorine atom, being electron-withdrawing and moderately lipophilic, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms such as oxygen and nitrogen found in the amino acid residues of a protein's binding pocket. This interaction, coupled with favorable hydrophobic contacts, can significantly contribute to the overall binding energy.
The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues in the binding site. Furthermore, the methyl group can engage in van der Waals interactions, further anchoring the ligand within the pocket. The ortho-positioning of the methoxy group relative to the point of attachment can also induce a specific conformation in the ligand, pre-organizing it for optimal binding and enhancing selectivity for the target protein over off-target molecules.
Case Studies: Quantitative Insights into Biological Activity
To illustrate the impact of the 5-chloro-2-methoxyphenyl group, this section presents quantitative data from several classes of biologically active molecules.
Kinase Inhibitors
The 5-chloro-2-methoxyphenyl moiety is a prevalent feature in a number of potent kinase inhibitors, where it often occupies the ATP-binding site.
Compounds such as CHMFL-ALK/EGFR-050 have been developed as dual inhibitors targeting both ALK and EGFR, kinases implicated in non-small cell lung cancer (NSCLC).[1] The 5-chloro-2-methoxyphenyl group in these inhibitors plays a critical role in their potent activity.
| Compound | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (IC50, nM) |
| CHMFL-ALK/EGFR-050 | EGFR L858R/T790M | 1.5 | H1975 (EGFR L858R/T790M): 25 |
| EML4-ALK | 3.2 | H3122 (EML4-ALK): 38 | |
| EGFR del19/T790M | 1.8 | HCC827 (EGFR del19): 15 |
Table 1: In vitro inhibitory and antiproliferative activities of CHMFL-ALK/EGFR-050.[1]
Chk1 is a crucial component of the DNA damage response pathway and a target in cancer therapy. A series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas have been identified as potent and selective Chk1 inhibitors.[2]
| Compound | Chk1 IC50 (nM) | Potentiation of Doxorubicin in HeLa cells (fold-increase in potency) |
| Compound 2e | 3.0 | >22 |
Table 2: Biological activity of a representative Chk1 inhibitor containing the 5-chloro-2-methoxyphenyl group.[2]
G-Protein Coupled Receptor (GPCR) Ligands
The 5-chloro-2-methoxyphenyl group is also found in ligands targeting GPCRs, such as the serotonin 5-HT7 receptor, which is implicated in various central nervous system disorders.
A series of 6-chloro-2'-methoxy biphenyl derivatives have been synthesized and evaluated for their affinity to serotonin receptors. The compound 2-(6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)-N-ethylethan-1-amine was identified as a G-protein-biased ligand of the 5-HT7 receptor.[3]
| Compound | 5-HT7R Binding Affinity (Ki, nM) | Functional Activity (cAMP accumulation, EC50, nM) |
| 2b | 1.2 | 15 |
Table 3: Binding affinity and functional potency of a 5-HT7R ligand incorporating a substituted biphenyl scaffold.[3]
Modulation of Cellular Signaling Pathways
The potent and selective inhibition of protein targets by compounds containing the 5-chloro-2-methoxyphenyl group leads to the modulation of critical intracellular signaling pathways.
ALK/EGFR Signaling Pathway
Dual ALK/EGFR inhibitors like CHMFL-ALK/EGFR-050 effectively block the downstream signaling cascades initiated by these receptor tyrosine kinases. Upon binding, the inhibitor prevents the autophosphorylation of the kinase domain, thereby inhibiting the activation of key downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and growth.[1]
Chk1 and the DNA Damage Response
Inhibitors of Chk1 containing the 5-chloro-2-methoxyphenyl group interfere with the cell cycle checkpoint control. When DNA damage occurs, Chk1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting Chk1, these compounds abrogate the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of compounds containing the 5-chloro-2-methoxyphenyl group. The following sections provide representative methodologies for key in vitro assays.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., ALK, EGFR, Chk1)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
To each well of a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).
-
Add 2 µL of a 2.5X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Radioligand Binding Assay for GPCRs
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR (e.g., 5-HT7 receptor)
-
Radiolabeled ligand (e.g., [³H]5-CT)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well filter plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding) or the test compound.
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate for 60 minutes at 37°C.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percent displacement by the test compound. Determine the Ki value using the Cheng-Prusoff equation.
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The 5-chloro-2-methoxyphenyl group is a versatile and powerful tool in the medicinal chemist's armamentarium. Its unique combination of electronic and steric properties enables a wide range of molecular interactions that can be fine-tuned to achieve high potency, selectivity, and favorable pharmacokinetic properties. The case studies presented in this guide highlight its successful application in the development of inhibitors for diverse protein families. A thorough understanding of the principles outlined herein, coupled with the application of robust experimental methodologies, will continue to facilitate the design of next-generation therapeutics incorporating this privileged structural motif.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of G Protein-Biased Ligands against 5-HT7R - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole, imidazole, and benzofuran derivatives starting from 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. This versatile building block offers a gateway to a variety of heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery, particularly in the development of new antimicrobial and antifungal agents.
Synthesis of Thiazole Derivatives
The reaction of α-bromo ketones with thioamides or thiourea, known as the Hantzsch thiazole synthesis, is a fundamental method for constructing the thiazole ring. The following section details the synthesis of 2-amino-4-(5-chloro-2-methoxyphenyl)thiazole, a key intermediate for further functionalization.
Application Notes
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesized 4-(5-chloro-2-methoxyphenyl)thiazole-2-amine can serve as a crucial scaffold for the development of new therapeutic agents. The presence of the chloro and methoxy substituents on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile.
Experimental Protocol: Synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 mmol) in absolute ethanol (15 mL).
-
To this solution, add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine[1] | C₁₀H₉ClN₂OS | 240.71 | 75-85 | 178-180 |
*Note: Yield and melting point are estimated based on similar Hantzsch thiazole syntheses reported in the literature.
Experimental Workflow
Synthesis of Imidazole Derivatives
Imidazole scaffolds are prevalent in many biologically active molecules and approved drugs. The reaction of α-bromo ketones with amidines or guanidine provides a direct route to substituted imidazoles.
Application Notes
Imidazole derivatives are well-known for their antifungal and antimicrobial properties. Many commercial antifungal drugs, such as miconazole and ketoconazole, are based on the imidazole skeleton. These compounds often act by inhibiting enzymes involved in ergosterol biosynthesis in fungi. The synthesis of novel imidazoles from this compound could lead to the discovery of new antifungal agents with improved efficacy or a broader spectrum of activity.
Experimental Protocol: Synthesis of 4-(5-Chloro-2-methoxyphenyl)-1H-imidazol-2-amine
Materials:
-
This compound
-
Guanidine Carbonate
-
Sodium Ethoxide
-
Ethanol
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (10 mL) under an inert atmosphere.
-
To this solution, add guanidine carbonate (0.5 mmol).
-
Slowly add a solution of this compound (1.0 mmol) in ethanol (5 mL).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and diethyl ether (20 mL).
-
Separate the aqueous layer and extract with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain 4-(5-chloro-2-methoxyphenyl)-1H-imidazol-2-amine.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(5-Chloro-2-methoxyphenyl)-1H-imidazol-2-amine | C₁₀H₁₀ClN₃O | 223.66 | 60-70 | 190-192 |
*Note: Yield and melting point are estimated based on analogous imidazole syntheses.
Experimental Workflow
Synthesis of Benzofuran Derivatives
The synthesis of benzofurans from this compound requires a multi-step approach, typically involving the formation of a suitable precursor that can undergo intramolecular cyclization. A plausible route involves the demethylation of the methoxy group to a phenol, followed by O-alkylation with propargyl bromide and subsequent intramolecular cyclization.
Application Notes
Benzofuran derivatives are important structural motifs found in many natural products and pharmacologically active compounds. They have been reported to possess a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The development of a synthetic route to novel benzofurans from the readily available this compound opens up possibilities for creating new chemical entities for drug discovery programs.
Proposed Multi-Step Synthesis of a Benzofuran Derivative
This synthesis involves three key steps:
-
Demethylation: Conversion of the 2-methoxy group to a hydroxyl group.
-
Williamson Ether Synthesis: O-alkylation of the resulting phenol with propargyl bromide.
-
Intramolecular Cyclization: Ring closure to form the benzofuran ring.
Step 1: Demethylation to 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Experimental Protocol:
-
A solution of this compound in a suitable solvent (e.g., dichloromethane) is treated with a demethylating agent such as boron tribromide (BBr₃) at low temperature. The reaction is carefully monitored and quenched, followed by an aqueous workup to yield the desired phenol.
Step 2: Williamson Ether Synthesis with Propargyl Bromide
Experimental Protocol:
-
The synthesized 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is dissolved in a polar aprotic solvent like acetone or DMF. A base such as potassium carbonate is added, followed by the dropwise addition of propargyl bromide. The reaction mixture is heated to facilitate the SN2 reaction, forming the propargyl ether.
Step 3: Intramolecular Cyclization to the Benzofuran
Experimental Protocol:
-
The propargyl ether intermediate is subjected to intramolecular cyclization. This can be achieved under various conditions, often with a base or a transition metal catalyst, to promote the ring closure and formation of the benzofuran core.
Logical Relationship of Benzofuran Synthesis
Summary and Outlook
The protocols and application notes provided herein offer a strategic guide for the synthesis of novel thiazole, imidazole, and benzofuran derivatives from this compound. These heterocyclic compounds hold significant promise for the development of new therapeutic agents, particularly in the area of antimicrobial and antifungal drug discovery. The provided workflows and data tables serve as a valuable resource for researchers in the planning and execution of these synthetic routes. Further optimization of reaction conditions and exploration of the biological activities of the synthesized compounds are encouraged to fully realize their therapeutic potential.
References
Application Notes and Protocols for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone as a versatile building block in the synthesis of various heterocyclic compounds and other valuable organic molecules. Detailed experimental protocols for key transformations are provided, along with a summary of the biological activities associated with the resulting products.
Introduction
This compound is a highly reactive α-bromoacetophenone derivative. The presence of the electrophilic α-bromomethyl ketone moiety makes it an excellent substrate for nucleophilic substitution reactions, serving as a cornerstone for the construction of a wide array of heterocyclic systems. The 5-chloro and 2-methoxy substituents on the phenyl ring can modulate the biological activity and physicochemical properties of the resulting molecules, making this building block particularly attractive for medicinal chemistry and drug discovery programs.
Key Applications in Organic Synthesis
The primary applications of this compound lie in the synthesis of biologically active heterocycles, most notably thiazoles and chalcones.
Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. The reaction of this compound with thiourea provides a direct route to 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse pharmacological activities.
-
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
To the stirred solution, add thiourea (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the hydrobromide salt of the product.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
The expected product is 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. The melting point of the purified product should also be determined.
Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde can be explored for the synthesis of novel chalcone derivatives. The presence of the bromine atom can also serve as a handle for further functionalization via cross-coupling reactions.
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets or aqueous solution
-
Dilute Hydrochloric acid (HCl)
-
Crushed ice and distilled water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or methanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong base (e.g., a few pellets of NaOH or KOH, or a concentrated aqueous solution) to the stirred mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
While specific quantitative data for reactions involving this compound is not widely available in the public domain, the following tables provide representative data for analogous reactions. Researchers should expect similar outcomes when using the target building block.
Table 1: Representative Yields for Hantzsch Thiazole Synthesis
| α-Bromoacetophenone Derivative | Thioamide | Product | Yield (%) | Reference |
| 2-Bromo-1-phenylethanone | Thiourea | 4-Phenylthiazol-2-amine | 99% | [1] |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Thiourea | 4-(Pyridin-2-yl)thiazol-2-amine | 56% | [2] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% (Microwave) | [3] |
Table 2: Representative Yields for Claisen-Schmidt Condensation
| Acetophenone Derivative | Aldehyde | Product | Yield (%) | Reference |
| 4-Aminoacetophenone | Benzaldehyde | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | High | [3] |
| 2-Hydroxyacetophenone | 2-Chlorobenzaldehyde | (E)-3-(2-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | High | [4] |
| 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone | Various Benzaldehydes | Substituted Chalcones | Moderate to Good | [5] |
Biological Significance and Signaling Pathways
Derivatives synthesized from this compound, particularly thiazoles and chalcones, are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][6]
Antimicrobial Activity
2-Aminothiazole derivatives have been reported to exhibit significant antibacterial and antifungal activity.[7] Their mechanism of action can involve the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Anticancer Activity
Thiazole-based compounds have emerged as promising anticancer agents, with some derivatives already approved for clinical use (e.g., Dasatinib).[8] They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. One such important signaling pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[4] Thiazole derivatives have been designed to inhibit key kinases in this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][9]
Chalcones also exhibit potent anticancer activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Visualizations
The following diagrams illustrate the general synthetic pathways and a representative signaling pathway targeted by the synthesized derivatives.
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Application Notes and Protocols: Alkylation of Phenols with 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of aryl ethers. These motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The Williamson ether synthesis is a classic and widely utilized method for this purpose, involving the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.[1][2][3] This document provides a detailed protocol for the O-alkylation of phenols using 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a versatile building block in medicinal chemistry.[4] The reactive α-bromoketone functionality makes it an excellent electrophile for nucleophilic substitution reactions.[4]
This protocol is based on the principles of the SN2 reaction, where a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom.[3] The reaction is typically carried out in the presence of a base to generate the phenoxide in situ, and a suitable solvent that facilitates the bimolecular reaction. While O-alkylation is generally favored, potential side reactions include C-alkylation, where the aromatic ring of the phenoxide acts as the nucleophile, and elimination reactions.[5] Careful selection of reaction conditions is therefore critical to maximize the yield of the desired aryl ether product.
Reaction Scheme & Logic
The core of this protocol is the Williamson ether synthesis. The logical flow of the experimental procedure is designed to first generate the nucleophilic phenoxide from the starting phenol, followed by the nucleophilic attack on the alkylating agent, this compound.
Caption: Logical workflow for the alkylation of phenols.
Experimental Protocol
This protocol describes a general procedure for the alkylation of a generic phenol with this compound. Researchers should optimize the conditions for their specific phenol substrate.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq) and the chosen solvent (e.g., acetone or DMF, approximately 10 mL per mmol of phenol).
-
Base Addition: Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or at an elevated temperature (for DMF, 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-12 hours, as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated phenol.
Caption: Experimental workflow for the alkylation of phenols.
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis of aryl ethers, which can be used as a starting point for optimization. Actual yields will vary depending on the specific phenol substrate used.
| Parameter | Condition A | Condition B | Rationale & Notes |
| Phenol | Substituted Phenol (1.0 eq) | Substituted Phenol (1.0 eq) | Electron-donating groups may increase nucleophilicity. |
| Alkylating Agent | This compound (1.1 eq) | This compound (1.1 eq) | A slight excess ensures complete consumption of the phenol. |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.5 eq) | K₂CO₃ is a cost-effective base. Cs₂CO₃ is milder and can sometimes improve yields and O/C selectivity.[6] |
| Solvent | Acetone | DMF | Acetone is a good solvent with a convenient boiling point for reflux. DMF can improve solubility and reaction rates. |
| Temperature | Reflux (~56°C) | 60 - 80°C | Higher temperatures can accelerate the reaction but may also promote side reactions. |
| Typical Reaction Time | 6 - 12 hours | 4 - 8 hours | Monitor by TLC to determine the endpoint. |
| Expected Yield | 60 - 90% | 70 - 95% | Yields are highly substrate-dependent. |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Troubleshooting
-
Low Yield:
-
Ensure the phenol is fully deprotonated before adding the alkylating agent.
-
Consider using a more reactive base like Cs₂CO₃.[6]
-
Increase the reaction temperature or time.
-
Ensure all reagents and solvents are dry.
-
-
Formation of C-Alkylated Byproduct:
-
Use a polar aprotic solvent like DMF or DMSO.[5]
-
Using a milder base like Cs₂CO₃ can sometimes favor O-alkylation.
-
-
No Reaction:
-
Confirm the activity of the alkylating agent.
-
Ensure the base is sufficiently strong to deprotonate the specific phenol being used. Phenols with electron-withdrawing groups are more acidic.
-
References
Application of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in the Synthesis of Kinase Inhibitors
Introduction
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a substituted α-bromoacetophenone that serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its utility is most prominent in the construction of substituted thiazole rings, a core scaffold present in a multitude of biologically active molecules, including a significant number of kinase inhibitors. The presence of the chloro and methoxy substituents on the phenyl ring provides opportunities for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, making this reagent a valuable tool for drug discovery and development professionals.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics. The 2-aminothiazole scaffold, readily synthesized from α-bromoacetophenones, is a privileged structure in kinase inhibitor design. The amino group can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical determinant for binding affinity. The phenyl group at the 4-position of the thiazole can be further functionalized to achieve selectivity and potency.
This application note details the use of this compound in the synthesis of a library of potential kinase inhibitors based on the 2-amino-4-phenylthiazole core structure.
General Synthetic Approach: Hantzsch Thiazole Synthesis
The primary application of this compound in this context is the Hantzsch thiazole synthesis. This is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea or a substituted thiourea, to yield a thiazole derivative.[1][2][3] This one-pot reaction is highly efficient and allows for the introduction of diversity at the 2-position of the thiazole ring by varying the substituted thiourea.
Potential Kinase Targets and Signaling Pathways
Kinase inhibitors developed from aminothiazole scaffolds have been shown to target a wide range of kinases involved in oncogenic signaling pathways. These include receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as intracellular kinases such as Abl, Src, and MAP kinases.[4][5][6] Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative using this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.78 g (10 mmol) of this compound in 50 mL of absolute ethanol.
-
Add 0.84 g (11 mmol) of thiourea to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic (pH ~8).
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Dry the product under vacuum to yield 2-amino-4-(5-chloro-2-methoxyphenyl)thiazole.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Library of N-substituted-2-amino-4-(5-chloro-2-methoxyphenyl)thiazoles
This protocol can be adapted for parallel synthesis to create a library of potential kinase inhibitors by using various substituted thioureas.
Workflow Diagram:
References
- 1. asianpubs.org [asianpubs.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone by HPLC-UV and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative determination of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for accuracy, precision, and robustness in research and quality control environments.
Method Summary and Data Presentation
The following tables summarize the performance characteristics of the recommended analytical methods for the quantification of this compound. These methods are designed to provide accurate and reliable results for both routine analysis and more demanding applications requiring higher sensitivity.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Specification |
| Linearity (Correlation Coefficient, R²) | ≥ 0.998 |
| Analytical Range | 1.0 - 150.0 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% Relative Standard Deviation) | ≤ 2.0% |
Table 2: GC-MS Method Performance
| Validation Parameter | Specification |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Analytical Range | 0.05 - 50.0 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.04 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% Relative Standard Deviation) | ≤ 5.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification and quality control purposes.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
2.1.2. Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2.1.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations of 1.0, 5.0, 25.0, 50.0, 100.0, and 150.0 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and sensitivity, making it ideal for trace analysis and impurity identification.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
2.2.2. Instrumentation and Chromatographic Conditions
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the target analyte.
2.2.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to final concentrations of 0.05, 0.1, 0.5, 1.0, 10.0, and 50.0 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of dichloromethane to achieve a concentration within the calibration range.
Visualizations
The following diagrams illustrate the general workflow and the logical relationships in method development.
Caption: A streamlined workflow for the quantification of the target analyte.
Caption: Interrelation of key validation parameters in analytical method development.
Application Note: HPLC-UV Method for Purity Analysis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Ultraviolet (UV) detector for the purity assessment of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. This compound is a key intermediate in various synthetic organic chemistry applications, and ensuring its purity is critical for downstream processes. The described reverse-phase HPLC method provides excellent resolution and sensitivity for the separation of the main compound from potential impurities. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers and quality control analysts in the implementation of this method.
Introduction
This compound is a substituted acetophenone derivative. Due to its reactive nature, it is crucial to have a reliable analytical method to determine its purity and identify any related substances or degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds.[1] The method described herein utilizes a C18 stationary phase, which is common for the separation of acetophenone isomers and related compounds, offering separation based on hydrophobicity.[2]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3]
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE syringe filters.
-
Analytical Balance: Capable of weighing to 0.01 mg.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Sample of this compound: For purity analysis.
Chromatographic Conditions
A summary of the HPLC-UV instrument parameters is provided in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 25 minutes |
Table 1: HPLC-UV Chromatographic Conditions
Protocols
Standard Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in acetonitrile and dilute to the mark to obtain a stock solution of approximately 100 µg/mL.
-
From the stock solution, prepare a working standard of approximately 10 µg/mL by diluting with acetonitrile.
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Sequence
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.[2]
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the prepared standard solution to determine the retention time and peak area of the main component.
-
Inject the prepared sample solution to determine the purity.
-
Perform replicate injections of the sample to ensure reproducibility.
Data Analysis and Results
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
A summary of the expected retention time and peak area for a standard and a sample batch is presented in Table 2.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Standard | 10.2 | 1250 | N/A |
| Sample Batch A | 10.2 | 1235 | 98.8 |
| Impurity 1 | 8.5 | 10 | 0.8 |
| Impurity 2 | 11.8 | 5 | 0.4 |
Table 2: Example Data for Purity Analysis
Experimental Workflow Diagram
The following diagram illustrates the workflow for the purity analysis of this compound.
Caption: Workflow for HPLC-UV Purity Analysis.
Conclusion
The HPLC-UV method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, robust, and provides accurate results. For separating challenging, closely related halogenated aromatic impurities, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) could be explored to leverage different separation mechanisms such as π-π interactions.[4][5] This protocol can be readily implemented in a quality control laboratory for release testing of this important chemical intermediate.
References
Application Notes: The Use of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in the Preparation of a Novel Coumarin-Based Fluorescent Probe for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity. The design of novel probes often involves the strategic combination of a fluorophore with a reactive or targeting moiety. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a versatile chemical intermediate. Its reactive α-bromo ketone group makes it an excellent candidate for coupling with various nucleophiles, including the hydroxyl groups of fluorescent dyes.
This document details the synthesis and application of a novel fluorescent probe, designated as CMPC (7-((5-chloro-2-methoxyphenyl)acetyl)oxy)-4-methyl-2H-chromen-2-one), prepared from this compound and the widely used fluorophore, 7-hydroxy-4-methylcoumarin. Coumarin derivatives are known for their excellent photophysical properties, including high quantum yields and sensitivity to the local environment.[][2] The resulting CMPC probe is designed for applications in live-cell imaging, potentially as a marker for specific cellular compartments.
Synthesis of the CMPC Fluorescent Probe
The synthesis of CMPC is achieved through a Williamson ether synthesis, a reliable and high-yielding reaction. The phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide from this compound to form a stable ether linkage, covalently attaching the coumarin fluorophore to the substituted phenyl ketone moiety.
Caption: Synthetic scheme for the CMPC fluorescent probe.
Data Presentation
The photophysical properties of the CMPC probe are critical for its application in fluorescence microscopy. The following table summarizes the expected quantitative data based on the characteristics of similar coumarin ether derivatives.[][3]
| Property | Value | Conditions |
| Molecular Weight | 388.8 g/mol | - |
| Excitation Maximum (λex) | ~350 - 400 nm | Methanol |
| Emission Maximum (λem) | ~440 - 480 nm | Methanol |
| Stokes Shift | ~80 - 90 nm | Methanol |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φ) | > 0.60 | Methanol[3] |
Application in Cellular Imaging
Coumarin-based probes with moderate lipophilicity have shown a tendency to accumulate in the endoplasmic reticulum (ER), making them valuable tools for studying ER morphology and dynamics.[3][4] The CMPC probe, with its substituted phenyl ring, is expected to possess sufficient lipophilicity to passively diffuse across the cell membrane and preferentially stain the ER in live cells.
Experimental Protocols
Protocol 1: Synthesis of the CMPC Fluorescent Probe
This protocol describes the synthesis of the CMPC probe from this compound and 7-hydroxy-4-methylcoumarin.
Caption: Step-by-step workflow for the synthesis of the CMPC probe.
Materials:
-
7-hydroxy-4-methylcoumarin (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
To a round-bottom flask, add 7-hydroxy-4-methylcoumarin (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
Add this compound (1.1 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate salts and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure CMPC probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine photophysical properties using UV-Vis and fluorescence spectroscopy.
Protocol 2: Live-Cell Imaging with the CMPC Probe
This protocol provides a general procedure for staining live mammalian cells with the CMPC probe for visualization via fluorescence microscopy.[4]
Caption: General workflow for staining and imaging live cells with CMPC.
Materials:
-
CMPC fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 350-400 nm, Em: 440-480 nm)
Procedure:
-
Cell Preparation: Seed mammalian cells onto glass-bottom imaging dishes. Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach 60-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the CMPC probe in anhydrous DMSO. This stock solution can be stored at -20°C for future use.
-
Staining: On the day of imaging, dilute the 1 mM CMPC stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the CMPC-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C. Note: Optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS to remove any excess, non-localized probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for coumarin dyes (e.g., excitation ~400 nm, emission ~450 nm).
-
Image Analysis: Acquire images and analyze the subcellular localization of the CMPC probe. For co-localization studies, cells can be co-stained with other organelle-specific dyes using appropriate filter sets to avoid spectral overlap.[3]
References
Application Note: A Scalable Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable, multi-gram synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a key intermediate for various pharmaceutical candidates. The protocol is designed to deliver high-purity material suitable for preclinical studies, where consistent quality and the absence of impurities are critical. This document provides a comprehensive workflow, from synthesis and purification to analytical characterization, ensuring a reliable supply of this important building block for drug discovery and development programs.
Introduction
The progression of small molecule drug candidates from discovery to preclinical trials necessitates a reliable and scalable synthesis of the Active Pharmaceutical Ingredient (API) or key intermediates.[1][2][3] this compound is a crucial building block in the synthesis of a variety of biologically active compounds. Its timely and cost-effective production in sufficient quantities and high purity is therefore a critical step in advancing associated drug development projects.
This application note outlines a detailed and optimized protocol for the multi-gram synthesis of this compound. The described method focuses on scalability, reproducibility, and achieving the high purity levels required for preclinical in vivo studies, which are typically in the range of 98% or higher to ensure that observed biological effects are not confounded by impurities.[4]
Synthesis Workflow
The overall synthetic strategy involves a two-step process: the Friedel-Crafts acylation of 4-chloroanisole to produce the key intermediate 1-(5-chloro-2-methoxyphenyl)ethanone, followed by its selective α-bromination to yield the final product.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise stated. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-Performance Liquid Chromatography (HPLC) was used to determine the purity of the final product.
Step 1: Synthesis of 1-(5-chloro-2-methoxyphenyl)ethanone
This procedure is adapted from standard Friedel-Crafts acylation protocols.
Protocol:
-
To a stirred and cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM), add acetyl chloride dropwise under a nitrogen atmosphere.
-
After the addition is complete, add a solution of 4-chloroanisole in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 1-(5-chloro-2-methoxyphenyl)ethanone as a solid.
Step 2: Scale-up Synthesis of this compound
This protocol is a scaled-up α-bromination of the previously synthesized ketone.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone in acetonitrile (ACN).
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude this compound.
Purification Protocol: Recrystallization
High purity is achieved through recrystallization.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.[5][6][7]
-
Dry the purified crystals under vacuum to yield this compound as a crystalline solid.
Data Presentation
The following tables summarize the quantitative data from a representative scale-up synthesis.
Table 1: Reagents for the Synthesis of 1-(5-chloro-2-methoxyphenyl)ethanone
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 4-Chloroanisole | 142.58 | 0.35 | 50.0 g |
| Aluminum Chloride | 133.34 | 0.42 | 56.0 g |
| Acetyl Chloride | 78.50 | 0.385 | 30.2 g (27.5 mL) |
| Dichloromethane | - | - | 500 mL |
Table 2: Yield and Purity of 1-(5-chloro-2-methoxyphenyl)ethanone
| Theoretical Yield | 64.7 g |
| Actual Yield | 51.8 g |
| Percentage Yield | 80% |
| Purity (HPLC) | >99% |
Table 3: Reagents for the Scale-up Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 1-(5-chloro-2-methoxyphenyl)ethanone | 184.62 | 0.27 | 50.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 0.297 | 52.9 g |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.0135 | 2.3 g |
| Acetonitrile (ACN) | - | - | 500 mL |
Table 4: Yield and Purity of this compound
| Theoretical Yield | 71.1 g |
| Actual Yield (after recrystallization) | 60.4 g |
| Percentage Yield | 85% |
| Purity (HPLC) | >99.5% |
Analytical Characterization
The structure and purity of the final product were confirmed by NMR, mass spectrometry, and HPLC.
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.70 (d, J = 2.5 Hz, 1H), 7.35 (dd, J = 8.8, 2.5 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 4.45 (s, 2H), 3.90 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 190.5, 155.8, 132.5, 130.0, 125.8, 125.0, 112.9, 56.2, 30.8.
-
MS (ESI): m/z 262.9 [M+H]⁺, 264.9 [M+H+2]⁺.
-
HPLC Purity: >99.5% (254 nm).
Preclinical Considerations and Specifications
For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) is of utmost importance. Impurities can have their own pharmacological and toxicological effects, which can confound study results. The synthesized this compound meets the stringent purity requirements for such studies.
Table 5: Preclinical API Specification Sheet
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Identification (¹H NMR) | Conforms to structure |
| Purity (HPLC) | ≥ 99.0% |
| Any single impurity | ≤ 0.1% |
| Total impurities | ≤ 0.5% |
| Residual Solvents | Isopropanol ≤ 5000 ppm |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Assay (by HPLC) | 98.0% - 102.0% |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of high-purity this compound. The described workflow is suitable for producing multi-gram quantities of the material required for preclinical evaluation. The robust purification method ensures that the final compound meets the stringent purity criteria necessary for in vivo studies, thereby facilitating the advancement of drug discovery programs that utilize this key intermediate.
References
- 1. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 2. npra.gov.my [npra.gov.my]
- 3. moravek.com [moravek.com]
- 4. 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2 | CID 79015136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Brom-1-(5-chlor-2-methoxyphenyl)ethanon für Struktur-Aktivitäts-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die Synthese und Analyse von Derivaten des 2-Brom-1-(5-chlor-2-methoxyphenyl)ethanons. Das Ziel ist die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um Leitstrukturen für die Arzneimittelentwicklung zu identifizieren und zu optimieren. Die hier beschriebenen Methoden umfassen die Synthese von Thiazolderivaten mittels der Hantzsch-Synthese, Protokolle zur Reinigung und Charakterisierung sowie die Darstellung von Ergebnissen aus biologischen Assays in tabellarischer Form zur einfachen Interpretation.
Einleitung
2-Brom-1-(5-chlor-2-methoxyphenyl)ethanon ist ein vielseitiges α-Haloketon-Zwischenprodukt, das als Ausgangsmaterial für die Synthese einer Vielzahl von heterozyklischen Verbindungen dient. Insbesondere die Reaktion mit Thioamiden zur Bildung von substituierten Thiazolen ist eine etablierte Methode, um Molekülbibliotheken für das Screening auf biologische Aktivitäten zu erstellen.[1][2] Durch die systematische Modifikation der am Thiazolring angebundenen Substituenten können wertvolle Einblicke in die molekularen Anforderungen für die gewünschte pharmakologische Wirkung gewonnen werden. Diese SAR-Studien sind entscheidend, um die Potenz, Selektivität und die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu verbessern.
Experimentelle Protokolle
Protokoll 2.1: Allgemeine Vorschrift für die Hantzsch-Thiazolsynthese
Diese Methode beschreibt die Reaktion von 2-Brom-1-(5-chlor-2-methoxyphenyl)ethanon mit einem Thioamid zur Bildung eines 2,4-substituierten Thiazolderivats.[1][2][3]
Materialien:
-
2-Brom-1-(5-chlor-2-methoxyphenyl)ethanon
-
Geeignetes Thioamid (z. B. Thioharnstoff, substituierte Thioamide)
-
Absolutes Ethanol
-
Rundkolben mit Rückflusskühler und Magnetrührer
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Heizpilz oder Ölbad
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Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)
-
Ausrüstung für die Säulenchromatographie (Kieselgel, Laufmittel)
-
Rotationsverdampfer
Durchführung:
-
Lösen Sie 1,0 Äquivalent 2-Brom-1-(5-chlor-2-methoxyphenyl)ethanon und 1,1 Äquivalente des ausgewählten Thioamids in absolutem Ethanol in einem Rundkolben.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 4 bis 6 Stunden unter Rückfluss.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (z. B. mit einem Laufmittelgemisch aus Ethylacetat/Hexan). Das Verschwinden des Ausgangsmaterials (α-Haloketon) zeigt das Ende der Reaktion an.
-
Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Nehmen Sie den rohen Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan) auf und waschen Sie ihn mit Wasser und einer gesättigten Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie sie erneut ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie über Kieselgel, um das reine Thiazolderivat zu erhalten.
-
Charakterisieren Sie das Endprodukt mittels spektroskopischer Methoden (¹H-NMR, ¹³C-NMR, Massenspektrometrie) zur Bestätigung der Struktur und Reinheit.
Datenpräsentation für SAR-Studien
Nach der Synthese und Reinigung wird eine Bibliothek von Derivaten in biologischen Assays getestet. Die quantitativen Ergebnisse, wie z. B. IC50-Werte (halbmaximale Hemmkonzentration), werden in Tabellen zusammengefasst, um direkte Vergleiche zu ermöglichen und Trends in der Struktur-Aktivitäts-Beziehung zu erkennen.
Tabelle 1: Hypothetische quantitative SAR-Daten für Thiazolderivate
| Derivat-Nr. | R-Substituent (am Thioamid) | Ziel-Enzym-Hemmung IC50 (µM) | Zytotoxizität (HEK293) CC50 (µM) | Selektivitätsindex (SI = CC50/IC50) |
| 1 | -NH₂ | 12.5 | > 100 | > 8.0 |
| 2 | -CH₃ | 7.8 | 95.2 | 12.2 |
| 3 | -C₆H₅ (Phenyl) | 1.5 | 45.3 | 30.2 |
| 4 | -C₆H₄-4-Cl (4-Chlorphenyl) | 0.8 | 41.6 | 52.0 |
| 5 | -C₆H₄-4-OCH₃ (4-Methoxyphenyl) | 2.1 | 88.5 | 42.1 |
| 6 | -NH-C₆H₅ (N-Phenyl) | 5.4 | 75.1 | 13.9 |
Interpretation: Die Daten in Tabelle 1 deuten darauf hin, dass aromatische Substituenten (Derivate 3-5) die Hemmwirkung im Vergleich zu kleinen aliphatischen oder Aminogruppen (Derivate 1-2) deutlich steigern. Eine elektronenziehende Gruppe (Chlor, Derivat 4) am Phenylring scheint die Aktivität weiter zu erhöhen, was auf eine mögliche Interaktion in einer spezifischen Tasche des Zielproteins hindeutet.
Visualisierungen von Arbeitsabläufen und Mechanismen
Diagramme sind entscheidend, um komplexe Prozesse und Beziehungen verständlich darzustellen.
Diagramm 1: Arbeitsablauf von der Synthese zur SAR-Analyse
Das folgende Diagramm illustriert den gesamten Prozess von der Auswahl der Ausgangsmaterialien bis zur finalen Analyse der Struktur-Aktivitäts-Beziehungen.
References
Application Note: Synthesis of 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole via Hantzsch Thiazole Synthesis
For Research Use Only
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-amino-4-(5-chloro-2-methoxyphenyl)thiazole. The method is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone, with thiourea.[1][2][3] This protocol is intended for researchers in medicinal chemistry and drug development, offering a straightforward procedure for obtaining a key heterocyclic scaffold present in many biologically active compounds.[3][4]
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most common and efficient methods for the preparation of these valuable heterocyclic compounds.[2] The reaction proceeds via the condensation of an α-haloketone with a thioamide.[1][2] This document outlines a specific protocol for the reaction of this compound with thiourea to yield 2-amino-4-(5-chloro-2-methoxyphenyl)thiazole.
The reaction mechanism involves an initial SN2 reaction between the sulfur atom of thiourea and the α-carbon of the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][5]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Thiourea
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Ethanol, absolute
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Sodium carbonate (Na₂CO₃)
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Deionized water
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).
-
Addition of Thiourea: To this solution, add thiourea (1.2 mmol, 1.2 equivalents).[4]
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) while stirring. A precipitate of the crude product should form.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted thiourea and other water-soluble impurities.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the pure 2-amino-4-(5-chloro-2-methoxyphenyl)thiazole.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for this experimental protocol.
| Parameter | Value |
| Molar Mass of this compound | 278.52 g/mol |
| Molar Mass of Thiourea | 76.12 g/mol |
| Molar Mass of Product | 240.70 g/mol |
| Moles of α-bromoketone | 1.0 mmol |
| Moles of Thiourea | 1.2 mmol |
| Molar Ratio (α-bromoketone:Thiourea) | 1:1.2 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Theoretical Yield | 240.7 mg |
| Appearance of Product | Crystalline solid |
Visualizations
The following diagrams illustrate the signaling pathway of the Hantzsch thiazole synthesis and the experimental workflow.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Step-by-step experimental workflow.
References
Troubleshooting & Optimization
Overcoming side reactions in the synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions include:
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Dibromination: Formation of 2,2-dibromo-1-(5-chloro-2-methoxyphenyl)ethanone. This occurs when the product reacts further with the brominating agent.
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Aromatic Ring Bromination: Electrophilic substitution on the benzene ring, particularly at positions activated by the methoxy group.
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Incomplete Reaction: Unreacted starting material, 1-(5-chloro-2-methoxyphenyl)ethanone, remaining in the final product mixture.
Q2: How can I minimize the formation of the dibrominated side product?
A2: To minimize dibromination, consider the following:
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Stoichiometry: Use a controlled amount of the brominating agent, typically not exceeding a 1.05 to 1.1 molar equivalent relative to the starting ketone.
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Slow Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction rate and prevent localized excess of the reagent.
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Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.
Q3: What conditions favor aromatic ring bromination, and how can it be avoided?
A3: Aromatic bromination is more likely under strongly acidic conditions or with prolonged reaction times. The electron-donating methoxy group on the aromatic ring increases its susceptibility to electrophilic attack. To avoid this:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a milder and more selective brominating agent for alpha-bromination of ketones.
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Catalyst: Use a catalytic amount of acid (e.g., p-toluenesulfonic acid) rather than stoichiometric or excess amounts.
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Solvent: Using a less polar solvent can sometimes disfavor aromatic substitution.
Q4: My reaction is very slow or does not go to completion. What are the possible causes and solutions?
A4: Several factors can lead to an incomplete or slow reaction:
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Insufficient Catalyst: Ensure an adequate amount of acid catalyst is present to facilitate the formation of the enol intermediate, which is the reactive species.
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Low Temperature: While low temperatures are used to control selectivity, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate.
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Purity of Reagents: Ensure that the starting material and solvent are pure and dry, as impurities can inhibit the reaction.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by:
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Recrystallization: This is often an effective method for removing impurities, especially if the product is a solid. Common solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate.
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Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from side products and unreacted starting material. A typical eluent system would be a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Formation of multiple side products. - Product loss during work-up and purification. | - Monitor the reaction closely and ensure it goes to completion. - Optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity. - Use a milder work-up procedure and optimize the purification method. |
| Presence of Dibrominated Product | - Excess brominating agent. - High reaction temperature. - Rapid addition of brominating agent. | - Use a slight excess (1.05 eq.) of the brominating agent. - Maintain a low temperature during the addition of the brominating agent. - Add the brominating agent dropwise over an extended period. |
| Presence of Aromatic Bromination Product | - Highly activating effect of the methoxy group. - Strong acidic conditions. - Use of a harsh brominating agent like Br₂. | - Use a milder brominating agent like NBS. - Use a catalytic amount of a weaker acid. - Consider performing the reaction in the dark to suppress radical pathways that can lead to aromatic bromination. |
| Difficulty in Isolating the Product | - Product is an oil or has a low melting point. - Presence of impurities that prevent crystallization. | - Purify by column chromatography. - Try co-distillation with a high-boiling solvent to remove volatile impurities. - Attempt to form a solid derivative for easier handling and purification. |
Quantitative Data
The following tables provide representative data for the alpha-bromination of substituted acetophenones. While specific data for this compound is limited in the literature, the data for analogous compounds can provide valuable insights into expected yields under various conditions.
Table 1: Yields of Alpha-Bromination with Different Brominating Agents
| Starting Material | Brominating Agent | Catalyst/Solvent | Yield (%) |
| 4'-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 85 |
| 4'-Chloroacetophenone | N-Bromosuccinimide (NBS) | Acetic Acid | Low |
| 4'-Chloroacetophenone | Copper(II) Bromide | Acetic Acid | ~60 |
| 4'-Methoxyacetophenone | N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol | 85 |
Table 2: Effect of Reaction Conditions on Yield
| Starting Material | Brominating Agent | Conditions | Yield (%) |
| 4'-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | 90°C, 3h | >66 |
| Acetophenone | N-Bromosuccinimide (NBS) | 10% KH₂PO₄ / EtOH, reflux, 10 min | 96 |
| 4'-Methoxyacetophenone | Cupric Bromide | Ethyl Acetate, reflux, 3h | Not specified |
Experimental Protocols
Protocol 1: Alpha-Bromination using N-Bromosuccinimide (NBS) and a Catalytic Amount of Acid
This protocol is a general method that can be adapted for the synthesis of this compound.
Materials:
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1-(5-chloro-2-methoxyphenyl)ethanone
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N-Bromosuccinimide (NBS)
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p-Toluenesulfonic acid (PTSA) or Acetic Acid
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Dichloromethane (DCM) or Acetonitrile
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Add a catalytic amount of acid (e.g., 0.1 eq of PTSA).
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Cool the mixture to 0 °C in an ice bath.
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Add NBS (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
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Monitor the reaction progress by TLC. If the reaction is slow at 0 °C, allow it to warm to room temperature and continue stirring.
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Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.
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Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Alpha-Bromination using Bromine in Acetic Acid
This is a more traditional method that can also be adapted.
Materials:
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1-(5-chloro-2-methoxyphenyl)ethanone
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Bromine (Br₂)
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Glacial Acetic Acid
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Saturated aqueous sodium bisulfite solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Dichloromethane (DCM) or Diethyl ether
Procedure:
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Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
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Pour the reaction mixture into cold water and extract with an organic solvent like DCM.
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Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between problems, causes, and solutions in the synthesis.
Optimization of reaction conditions for the Hantzsch thiazole synthesis using 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis using 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide to form a thiazole ring. The reaction proceeds in three main steps:
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S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the bromide.
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Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone in an intramolecular condensation reaction.
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Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.
Q2: What are the typical starting materials for this synthesis?
The core reactants are an α-haloketone (in this case, this compound) and a thioamide (e.g., thiourea, substituted thioureas, or thioamides).
Q3: How do the substituents on the phenacyl bromide affect the reaction?
The electronic nature of the substituents on the phenyl ring of the phenacyl bromide can influence the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step. Conversely, electron-donating groups, such as the methoxy group in this compound, may slightly decrease the reactivity of the carbonyl group. The ortho-position of the methoxy group might also introduce steric hindrance, which could slow down the reaction.
Q4: What are common side reactions in the Hantzsch thiazole synthesis?
Under certain conditions, particularly acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazole.[1] Careful control of the reaction pH is crucial to minimize the formation of these byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Low Reactivity of Ketone: The electron-donating methoxy group on the aromatic ring may decrease the electrophilicity of the carbonyl carbon. | - Increase the reaction temperature. - Extend the reaction time. - Consider using a catalyst, such as a Lewis acid, to activate the carbonyl group. |
| 2. Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction. | - Ensure the this compound is pure and free from decomposition products. - Use high-purity thioamide/thiourea. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction. | - Ethanol and methanol are commonly used and effective solvents. - For less reactive substrates, a higher boiling point solvent like isopropanol or DMF might be beneficial. | |
| Formation of Multiple Products | 1. Side Reactions: Formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, can occur, especially with substituted thioureas under acidic conditions.[1] | - Maintain a neutral or slightly basic reaction medium. The HBr generated during the reaction can be neutralized by adding a non-nucleophilic base. |
| 2. Decomposition: The starting materials or product may be degrading under the reaction conditions. | - Monitor the reaction by TLC to avoid prolonged heating after completion. - Consider lowering the reaction temperature and extending the reaction time. | |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction mixture. | - After the reaction, pour the mixture into cold water to precipitate the product. - If the product remains in solution, extraction with a suitable organic solvent followed by evaporation may be necessary. |
| 2. Product is an oil. | - Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. - Purification by column chromatography may be required. |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole
This protocol is a generalized procedure based on the Hantzsch synthesis of similar 2-amino-4-arylthiazoles and should be optimized for the specific substrate.
Materials:
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This compound
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Thiourea
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Ethanol (or Methanol)
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Sodium Bicarbonate (optional, for neutralization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
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Add thiourea (1.1 mmol, 1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Due to the potentially reduced reactivity of the ketone, the reaction time may need to be extended. Monitor for the disappearance of the starting materials.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product may precipitate upon cooling. If not, slowly add the reaction mixture to a beaker of cold water with stirring to induce precipitation.
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Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted thiourea and inorganic salts.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
The following tables provide a summary of typical reaction conditions and the effects of various parameters on the Hantzsch thiazole synthesis, based on literature for analogous substrates. These should serve as a starting point for optimization.
Table 1: Effect of Solvent on Reaction Time and Yield
| Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Methanol | Reflux (~65) | 1 - 3 hours | 80 - 95 |
| Ethanol | Reflux (~78) | 1 - 4 hours | 85 - 98 |
| Isopropanol | Reflux (~82) | 0.5 - 2 hours | 80 - 90 |
| DMF | 80 - 100 | 0.5 - 1.5 hours | 75 - 90 |
Table 2: Effect of Thioamide Substituent on Reaction Conditions
| Thioamide | Expected Product | Potential Issues | Recommended Conditions |
| Thiourea | 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole | Generally straightforward. | Neutral conditions, reflux in ethanol. |
| N-Methylthiourea | 4-(5-chloro-2-methoxyphenyl)-N-methylthiazol-2-amine | Potential for 2-imino-3-methyl-2,3-dihydrothiazole formation. | Strictly neutral pH, careful monitoring. |
| Thioacetamide | 4-(5-chloro-2-methoxyphenyl)-2-methylthiazole | Generally straightforward. | Neutral conditions, reflux in ethanol. |
Mandatory Visualization
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
Technical Support Center: Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and its derivatives. The information is designed to help improve the yield and purity of these valuable chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the α-bromination of 1-(5-chloro-2-methoxyphenyl)ethanone?
A1: The most common and effective methods for the α-bromination of 1-(5-chloro-2-methoxyphenyl)ethanone involve the use of a brominating agent in a suitable solvent, often with a catalyst. The two primary brominating agents used are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Acidic conditions, typically using acetic acid as a solvent and/or catalyst, are frequently employed to facilitate the reaction by promoting the formation of the enol intermediate, which is the active nucleophile.[1]
Q2: What are the typical side products in this reaction, and how can they be minimized?
A2: The primary side products are the dibrominated ketone (2,2-dibromo-1-(5-chloro-2-methoxyphenyl)ethanone) and products of aromatic bromination. The formation of the dibrominated product can be minimized by careful control of the stoichiometry of the brominating agent; using a slight excess is often sufficient to drive the reaction to completion without significant over-bromination.[2] Aromatic bromination can occur due to the presence of the activating methoxy group on the phenyl ring.[3] Performing the reaction at lower temperatures and in the absence of strong Lewis acid catalysts can help to suppress this side reaction.
Q3: What is a reasonable expected yield for the synthesis of this compound?
A3: While the yield can vary significantly depending on the specific reaction conditions, a well-optimized process should provide good to excellent yields. For analogous brominations of substituted acetophenones, yields are often reported in the range of 75-95%.[2] However, achieving high purity might require careful optimization of the reaction and purification steps.
Q4: How can I purify the crude this compound?
A4: The most common methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common choices include ethanol, isopropanol, or mixtures of a polar solvent with a non-polar anti-solvent. If recrystallization does not provide sufficient purity, silica gel column chromatography using a solvent system such as ethyl acetate/hexane is a reliable alternative.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Increase the reaction temperature in small increments.- Ensure the brominating agent is of high purity and added in the correct stoichiometric amount. |
| Product decomposition. | - Avoid excessively high temperatures.- Quench the reaction promptly once complete.- Use a milder brominating agent like NBS. | |
| Low Purity (Multiple Spots on TLC) | Presence of starting material. | - Increase reaction time or temperature as described above. |
| Formation of dibrominated product. | - Use no more than a 1.05 to 1.1 molar equivalent of the brominating agent. | |
| Aromatic bromination. | - Avoid high temperatures and strong Lewis acid catalysts.- Consider using NBS as the brominating agent, which is generally more selective for α-bromination. | |
| Reaction Not Starting | Inactive catalyst or reagents. | - Ensure the acid catalyst (if used) is not deactivated.- Use fresh, high-purity brominating agent. |
| Insufficient activation. | - If using an acid-catalyzed method, ensure a sufficient amount of acid is present to facilitate enol formation. | |
| Product is an Oil and Difficult to Handle | Presence of impurities. | - Attempt to purify a small sample by column chromatography to see if the pure product is a solid.- Try co-distillation with a non-polar solvent under reduced pressure to remove volatile impurities. |
Data Presentation
Table 1: Comparison of Bromination Conditions for Substituted Acetophenones
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Key Remarks |
| Br₂ | Acetic Acid | 25-50 | 80-90 | A classic and effective method. Requires careful handling of bromine. |
| NBS | Acetic Acid | 80 | 85-95 | Generally safer and more selective than Br₂.[5] |
| NBS | Dichloromethane / p-TsOH | Reflux | 80-90 | Milder conditions, but may require longer reaction times.[4] |
| CuBr₂ | Ethyl Acetate / Chloroform | Reflux | 70-85 | Useful for specific substrates, but may require stoichiometric amounts of copper salt. |
Table 2: Characterization Data for 2-Bromo-1-(Aryl)ethanone Derivatives
| Substituent on Aryl Ring | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 4-chloro | C₈H₆BrClO | 233.49 | 96-98 | 4.40 (s, 2H), 7.45 (d, 2H), 7.88 (d, 2H) |
| 4-methoxy | C₉H₉BrO₂ | 229.07 | 71-73 | 3.85 (s, 3H), 4.38 (s, 2H), 6.92 (d, 2H), 7.95 (d, 2H) |
| 5-fluoro-2-methoxy | C₉H₈BrFO₂ | 247.06 | N/A | 3.90 (s, 3H), 4.42 (s, 2H), 6.95-7.20 (m, 3H)[3] |
| 4-chloro-2-methoxy | C₉H₈BrClO₂ | 263.51 | N/A | N/A[6] |
Experimental Protocols
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) in Acetic Acid
This protocol is adapted from a general procedure for the bromination of substituted acetophenones.[5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (10 mmol, 1.85 g) in 50 mL of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (11 mmol, 1.96 g).
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:3).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any unreacted bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica gel with the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the α-bromination of 1-(5-chloro-2-methoxyphenyl)ethanone.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2 | CID 79015136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of compounds derived from 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with compounds synthesized from 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. The focus is on addressing common purification challenges encountered during experimental work.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during the purification of your target compound.
Problem 1: Low Yield or No Product After Initial Work-up
Q1: My reaction to synthesize a thiazole derivative using this compound and a thioamide appears to have worked based on TLC, but after extraction and concentration, I have a very low yield of crude product. What could be the issue?
A1: Several factors could contribute to a low recovery of your product after the initial work-up. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.
-
Product Solubility: Your thiazole derivative may have some solubility in the aqueous layer, leading to loss during extraction. Try performing multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. Additionally, saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of your organic product in the aqueous phase.
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pH of the Aqueous Layer: The pH during work-up is crucial. For thiazole synthesis, the reaction mixture is often neutralized with a base like sodium bicarbonate to quench any acid formed.[1] Ensure the pH is appropriate for your specific product's stability and solubility.
-
Emulsion Formation: Emulsions during extraction can trap your product. To break emulsions, you can try adding brine, gently swirling the separatory funnel instead of vigorous shaking, or filtering the emulsion through a pad of Celite.
Problem 2: Difficulty with Crystallization
Q2: I am trying to purify my compound by recrystallization, but I am facing issues. What should I do if no crystals form upon cooling?
A2: The absence of crystal formation is a common challenge in recrystallization. Here are several techniques to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny "seed" crystal to the supersaturated solution. This will act as a template for further crystallization.
-
-
Increase Supersaturation:
-
Solvent Evaporation: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath or even a freezer, provided your solvent won't freeze. This will further decrease the solubility of your compound.
-
-
Solvent System: The choice of solvent is critical. If your compound is "oiling out" (separating as a liquid instead of a solid), it may be due to a high concentration of impurities or an inappropriate solvent. Try using a different solvent or a solvent mixture.
Problem 3: Impurities in the Final Product
Q3: After purification by column chromatography, my final product is still contaminated with impurities. How can I improve the separation?
A3: Achieving high purity with column chromatography depends on several factors. Here are some tips to improve your separation:
-
Optimize the Solvent System: The choice of eluent is the most critical factor.
-
TLC Analysis: Before running the column, identify a solvent system using TLC that gives your desired compound an Rf value between 0.25 and 0.35. This range generally provides the best separation on a column.
-
Solvent Polarity: If your product and impurities are eluting too close together, try a less polar solvent system to increase the separation. Conversely, if your product is stuck on the column, a more polar system is needed. Common solvent systems include mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[2][3]
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your silica gel or alumina is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Concentrated Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column in a narrow band. A broad starting band will result in poor separation.
-
-
Consider a Different Stationary Phase: If you are using silica gel (which is slightly acidic), and your compound is basic (like some nitrogen-containing heterocycles), it might be strongly retained. In such cases, you can either add a small amount of triethylamine (1-3%) to your eluent to neutralize the silica[3] or switch to a different stationary phase like neutral alumina.
Frequently Asked Questions (FAQs)
Q: What are the most common side products when synthesizing compounds from this compound?
A: The starting material, this compound, is an α-haloketone. Common side reactions and impurities can include:
-
Di-bromination: Formation of 2,2-dibromo-1-(5-chloro-2-methoxyphenyl)ethanone can occur during the synthesis of the starting material.[4]
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound in your crude product.
-
Favorskii Rearrangement Products: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement.[5]
-
Epoxidation: Competing reactions, such as epoxidation, can occur when reacting α-haloketones with nucleophiles.[6]
Q: What is a good starting point for a solvent system for column chromatography of a thiazole derivative?
A: Thiazole derivatives can range in polarity. A good starting point for developing a solvent system for column chromatography is a mixture of hexanes and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation on TLC. For more polar thiazoles, a system of dichloromethane and methanol might be necessary.[2]
Q: My purified compound, a chalcone derivative, is an oil, but the literature reports it as a solid. What should I do?
A: If your chalcone derivative is an oil instead of a solid, it likely contains impurities that are depressing its melting point. Further purification is necessary. Consider the following:
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Repeat Column Chromatography: Re-purify the oil using column chromatography with a shallower solvent gradient to achieve better separation of impurities.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which your product is sparingly soluble but the impurities are more soluble. Stirring or sonicating the mixture may induce the product to precipitate as a solid, which can then be collected by filtration.
-
Recrystallization from a Different Solvent System: Experiment with various solvents or solvent pairs for recrystallization. Sometimes, a mixture of a good solvent and a poor solvent can yield crystalline material.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography
| Polarity | Non-Polar Component | Polar Component | Typical Compound Classes |
| Low | Hexanes, Petroleum Ether | Diethyl Ether, Dichloromethane | Non-polar compounds, hydrocarbons[2][3] |
| Medium | Hexanes | Ethyl Acetate | Compounds of intermediate polarity, many common organic molecules[2][3] |
| High | Dichloromethane | Methanol, Acetonitrile | Polar compounds, heterocycles with multiple heteroatoms[2][3] |
| Basic Compounds | Hexanes, Dichloromethane | Ethyl Acetate, Methanol (+ 1-3% Triethylamine) | Amines and other basic compounds on silica gel[3] |
Experimental Protocols
Protocol 1: Purification of a 2-Amino-4-arylthiazole Derivative via Column Chromatography
This protocol outlines a general procedure for the purification of a 2-amino-4-(5-chloro-2-methoxyphenyl)thiazole synthesized via the Hantzsch thiazole synthesis.
1. Preparation of the Crude Product: a. After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. b. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. c. Extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
2. Preparation of the Column: a. Select an appropriately sized glass column based on the amount of crude material (typically use 20-50 times the weight of adsorbent to the sample weight).[7] b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). c. Carefully pour the slurry into the column, allowing the silica gel to settle uniformly. Gently tap the column to ensure even packing. d. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Carefully apply the dissolved sample to the top of the column. c. Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the sand layer.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate. c. Collect fractions in test tubes or vials. d. Gradually increase the polarity of the eluent (gradient elution) as needed to elute your product.
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified thiazole derivative.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of a thiazole derivative.
Caption: Troubleshooting logic for impure compounds after column chromatography.
References
Preventing the decomposition of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone during storage
This technical support center provides guidance on preventing the decomposition of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone during storage. It is intended for researchers, scientists, and professionals in drug development who may encounter stability issues with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing or Browning) of the Solid | 1. Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities.[1] 2. Slow Decomposition: Over time, even under recommended conditions, slow decomposition can lead to the formation of colored byproducts. Alpha-bromo ketones are known to be reactive. | 1. Store the compound in an amber or opaque vial to protect it from light. 2. If discoloration is observed, verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Clumping or Caking of the Solid | Moisture Absorption: The compound may be hygroscopic, and absorbed moisture can lead to physical changes and potentially promote hydrolysis. | 1. Store the compound in a desiccator or a dry box. 2. Ensure the container is tightly sealed after each use. |
| Inconsistent Experimental Results | Use of a Partially Decomposed Reagent: The presence of impurities from decomposition can interfere with chemical reactions, leading to lower yields, unexpected side products, and poor reproducibility. | 1. Always use a fresh batch of the reagent if decomposition is suspected. 2. Perform a purity check (e.g., melting point, HPLC) on the stored material before use, especially if it has been stored for an extended period. |
| Visible Fuming or Acidic Odor in the Container | Liberation of Hydrogen Bromide (HBr): Alpha-bromo ketones can decompose to release HBr gas, which is corrosive and can catalyze further decomposition. | 1. Handle the compound in a well-ventilated fume hood. 2. Consider transferring the compound to a new, clean, and dry container. 3. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, the compound should be stored in a cool, dark, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathways for alpha-bromo ketones like this compound include:
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Hydrolysis: Reaction with water to form 1-(5-chloro-2-methoxyphenyl)ethane-1,2-diol and hydrogen bromide.
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Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[1]
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Elimination: Liberation of hydrogen bromide (HBr) to form an unsaturated ketone, which may then polymerize.
Q3: How can I monitor the purity of my stored this compound?
A3: Several analytical techniques can be used to assess the purity of the compound and detect degradation products:
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High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the structure and identify major impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
Q4: Are there any known stabilizers for this type of compound?
A4: For some alpha-monohalogenated aliphatic ketones, the addition of a small amount of water has been reported to inhibit decomposition by preventing the liberation of hydrogen halide and subsequent polymerization. However, the effectiveness of this method for an aromatic alpha-bromo ketone like this compound should be evaluated on a case-by-case basis, as water can also lead to hydrolysis. Storing under an inert atmosphere is a more common and generally applicable stabilization technique.
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and its degradation products.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and water. A common starting point is a gradient from 30% to 90% acetonitrile over 20 minutes. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is often added to improve peak shape.
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Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
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Sample Preparation: Prepare a sample of the stored compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates decomposition. Purity can be calculated based on the area percentage of the main peak relative to the total peak area.
1H NMR Spectroscopy for Structural Confirmation and Impurity Detection
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
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Confirm the characteristic peaks of this compound.
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Look for the appearance of new signals that may correspond to degradation products. For example, the formation of 1-(5-chloro-2-methoxyphenyl)ethan-1,2-diol (a potential hydrolysis product) would result in new signals in the aliphatic and aromatic regions of the spectrum.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
Technical Support Center: Method Refinement for Selective N-Alkylation with 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their methods for the selective N-alkylation of amines with 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation reaction.
Question 1: Why is my N-alkylation reaction not proceeding to completion, resulting in a low yield of the desired product?
Answer:
Several factors can contribute to incomplete reactions. Low yields are often traced back to issues with reaction conditions, reagent quality, or solubility.
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Suboptimal Base: The choice and amount of base are critical. Weak bases may not be sufficient to deprotonate the amine nucleophile effectively.
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Solvent Effects: The solubility of both the amine starting material and the base can significantly impact the reaction rate.
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Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.
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Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Base | Switch to a stronger base such as Cesium Carbonate (Cs₂CO₃). Use at least 1.5 equivalents. | Cs₂CO₃ is more soluble in many organic solvents and is a stronger base than K₂CO₃, facilitating more efficient deprotonation of the amine. |
| Solvent | Change to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). | These solvents can better dissolve both the amine substrate and the carbonate base, leading to a more homogeneous reaction mixture. |
| Temperature | Gradually increase the reaction temperature, for example, to 50-80°C. | Higher temperatures can increase the reaction rate. Monitor for potential side product formation at elevated temperatures. |
| Additives | Consider adding a catalytic amount of Potassium Iodide (KI). | In-situ formation of the more reactive iodo-ketone can accelerate the alkylation. |
Question 2: My reaction is producing a significant amount of a side product, what could it be and how can I minimize it?
Answer:
The most common side product in N-alkylation reactions is the dialkylated product, where the secondary amine formed from the initial alkylation is further alkylated. Another possibility is O-alkylation if the amine substrate contains a hydroxyl group.
Minimization Strategies:
| Side Product | Strategy | Details |
| Dialkylation | Use a larger excess of the amine starting material (e.g., 2-3 equivalents). | This statistically favors the reaction of the alkylating agent with the primary amine over the newly formed secondary amine. |
| Add the this compound slowly to the reaction mixture. | This keeps the concentration of the alkylating agent low, reducing the chance of a second alkylation event. | |
| O-Alkylation | Protect the hydroxyl group prior to N-alkylation. | Use a suitable protecting group for the hydroxyl moiety that is stable to the N-alkylation conditions and can be removed subsequently. |
Question 3: I am having difficulty purifying my N-alkylated product from the reaction mixture. What purification strategies are recommended?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the base, and potential side products. A standard workup followed by column chromatography is typically effective.
Recommended Purification Protocol:
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Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some inorganic impurities.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
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Column Chromatography: Purify the crude residue using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[1]
Frequently Asked Questions (FAQs)
Q1: What is a general starting protocol for the selective N-alkylation with this compound?
A1: A general protocol is as follows: To a solution of the amine (1.0 eq) in anhydrous DMF (5-10 mL per mmol of amine), add K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 15-30 minutes. Then, add a solution of this compound (1.1 eq) in DMF dropwise. Heat the reaction mixture to 60-80°C and monitor its progress by TLC. Upon completion, proceed with the purification protocol outlined above.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The product spot should be less polar than the starting amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: Is it necessary to run the reaction under an inert atmosphere?
A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions with atmospheric oxygen and moisture, especially if using sensitive reagents or carrying out the reaction for an extended period.[1]
Q4: Can I use a different base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)?
A4: While organic bases like TEA or DIPEA can be used, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for this type of alkylation as they are less likely to cause elimination side reactions with the α-bromoketone.
Experimental Protocols & Data
The following table summarizes typical reaction conditions for N-alkylation reactions with α-haloketones, which can be adapted for this compound.
Table 1: Typical Conditions for N-Alkylation with α-Haloketones [1]
| Amine Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | K₂CO₃ (1.5) | Acetonitrile | Reflux | 4-8 | 70-90 |
| Primary Aromatic Amine | Cs₂CO₃ (1.5) | DMF | 60-80 | 6-12 | 65-85 |
| Secondary Aliphatic Amine | K₂CO₃ (2.0) | Acetone | Reflux | 8-16 | 60-80 |
| Secondary Aromatic Amine | Cs₂CO₃ (2.0) | DMF | 80-100 | 12-24 | 50-75 |
Visualizations
Caption: Experimental workflow for the selective N-alkylation.
Caption: Potential reaction pathways in the N-alkylation.
References
Addressing challenges in the scale-up of reactions involving 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of reactions involving 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the bromination of 1-(5-chloro-2-methoxyphenyl)ethanone?
A1: The primary challenges during the scale-up of this reaction include:
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Exothermic Reaction Control: Bromination reactions are often exothermic, and poor temperature control on a larger scale can lead to an increase in side products and potential safety hazards.
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Side Product Formation: The presence of an electron-donating methoxy group on the aromatic ring can lead to undesired ring bromination in addition to the desired alpha-bromination of the ketone.[1][2] Over-bromination can also result in the formation of di-bromo species.
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Reagent Handling and Safety: Brominating agents like bromine (Br₂) are highly corrosive and toxic, requiring specialized handling procedures and equipment, especially at a larger scale.[3] N-Bromosuccinimide (NBS) can also pose thermal hazards, particularly with certain solvents.[4][5]
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Product Purification: Removing unreacted starting material, di-brominated impurities, and ring-brominated isomers can be challenging at scale and may require multiple crystallization steps.
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Material Compatibility: The corrosive nature of reagents like HBr, which can be generated in situ, necessitates the use of corrosion-resistant reactors and equipment.
Q2: What are the most common impurities to expect in the synthesis of this compound?
A2: Common impurities include:
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Unreacted 1-(5-chloro-2-methoxyphenyl)ethanone.
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2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone (di-bromo impurity).
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Ring-brominated isomers, where bromine is substituted on the aromatic ring.
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Degradation products resulting from excessive heat or prolonged reaction times.
Q3: What are the critical safety precautions for handling brominating agents on a larger scale?
A3: Safety is paramount. Key precautions include:
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Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large quantities of bromine, a self-contained breathing apparatus may be necessary.
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Ventilation: Work in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.
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Material Handling: Use corrosion-resistant equipment (e.g., glass, Teflon-lined). Bromine reacts violently with combustible and reducing materials.[3]
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Spill Response: Have a spill kit readily available that includes neutralizing agents for bromine.
-
Thermal Hazard Analysis: Conduct a thorough thermal hazard analysis before scaling up, especially when using reagents like NBS, to understand the thermal runaway potential.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature gradually while monitoring for side product formation.- Ensure stoichiometric amounts of the brominating agent are used. |
| Side reactions consuming starting material. | - Optimize temperature control; lower temperatures often favor the desired product.- Control the addition rate of the brominating agent to maintain a low concentration in the reaction mixture. | |
| Product degradation during workup. | - Minimize the time the product is exposed to high temperatures or acidic/basic conditions.- Use a buffered workup procedure if the product is sensitive to pH changes. | |
| High Levels of Di-bromo Impurity | Excess brominating agent. | - Use a slight sub-stoichiometric amount of the brominating agent.- Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations. |
| High reaction temperature. | - Lower the reaction temperature. | |
| Presence of Ring-Brominated Impurities | Activation of the aromatic ring by the methoxy group. | - Use a less reactive brominating agent.- Employ a solvent system that disfavors electrophilic aromatic substitution. Methanol has been shown to favor side-chain bromination for some acetophenone derivatives.[1][2] |
| Inappropriate catalyst or acidic conditions. | - Screen different acid catalysts or consider a non-catalyzed reaction if feasible. | |
| Difficulties in Product Purification | Similar polarity of impurities and product. | - Optimize the crystallization solvent system. A multi-solvent system might be necessary.- Consider column chromatography for small to medium scale, though this is less ideal for large-scale production. |
| Oily product that does not solidify. | - Ensure all solvent from the reaction and workup has been removed.- Try seeding the oil with a small crystal of pure product.- Re-dissolve in a minimal amount of a suitable solvent and attempt to precipitate with an anti-solvent. |
Experimental Protocols
General Protocol for Alpha-Bromination of an Activated Acetophenone
This protocol is a general guideline and should be optimized for the specific substrate and scale.
-
Reaction Setup:
-
Charge a clean, dry, glass-lined reactor with 1-(5-chloro-2-methoxyphenyl)ethanone and a suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent).
-
Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Cool the solution to the desired reaction temperature (e.g., 0-10 °C).
-
-
Bromination:
-
Slowly add the brominating agent (e.g., a solution of bromine in the reaction solvent or N-Bromosuccinimide in portions) to the stirred solution via the addition funnel.
-
Maintain the temperature throughout the addition. Careful temperature control is critical to minimize side-product formation.[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
-
Work-up:
-
Once the reaction is complete, quench any remaining brominating agent by adding a reducing agent (e.g., a solution of sodium bisulfite).
-
If the reaction was performed in an acidic solvent, neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent or solvent mixture to achieve the desired purity. Multiple recrystallizations may be necessary.
-
Visualizations
Experimental Workflow for Bromination
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the bromination reaction.
References
- 1. zenodo.org [zenodo.org]
- 2. Selective bromination of acetophenone derivatives with bromine in methanol [zenodo.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst selection for cross-coupling reactions involving 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The ortho-methoxy group is electron-donating, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-couplings. Additionally, the presence of the adjacent acetyl group introduces steric hindrance around the reactive C-Br bond, which can further impede catalyst accessibility. The chloro-substituent, while generally less reactive than the bromo-substituent, could potentially undergo competing reactions under harsh conditions.
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
A2: Several common cross-coupling reactions can be successfully applied to this substrate, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often a robust choice for sterically hindered substrates.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with primary or secondary amines.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Heck Coupling: For the reaction with alkenes to form substituted alkenes.
The choice of reaction will depend on the desired final product.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: For sterically hindered and electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition step and stabilize the active palladium species. Recommended ligands include biarylphosphines such as SPhos, XPhos, and RuPhos. The choice of palladium precursor is also important, with Pd(OAc)₂ and Pd₂(dba)₃ being common and effective choices. For ease of use, pre-formed palladium-ligand complexes (precatalysts) are also highly recommended.
Q4: What is the role of the base in these reactions, and which one should I use?
A4: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of the Suzuki coupling and for deprotonating the amine in the Buchwald-Hartwig amination. The choice of base can significantly impact the reaction outcome.
-
For Suzuki couplings , common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good choice for challenging substrates.
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.
-
For Sonogashira couplings , an amine base such as triethylamine or diisopropylethylamine is commonly used.
Q5: Can the chloro-substituent interfere with the reaction at the bromo-position?
A5: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend C-I > C-Br > C-Cl. This difference in reactivity allows for selective coupling at the more reactive C-Br bond. However, under forcing conditions (high temperatures, long reaction times, or highly active catalysts), competitive reaction at the C-Cl bond can occur. It is crucial to monitor the reaction progress to avoid over-reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | The electron-donating ortho-methoxy group can slow this step. Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or RuPhos. Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species. |
| Steric Hindrance | The ortho-acetyl group can block the catalyst. Use a ligand with a large bite angle, like Xantphos, which can sometimes be effective for ortho-substituted substrates. Increasing the reaction temperature may also help overcome steric barriers. |
| Incorrect Base | The choice of base is critical. For Suzuki couplings, try screening K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, ensure a sufficiently strong base like NaOt-Bu is used. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. Use degassed solvents. |
| Poor Solubility | If reactants or intermediates are not fully dissolved, the reaction rate will be slow. Try a different solvent or a co-solvent system. For example, a mixture of toluene and dioxane or the addition of water in Suzuki couplings can improve solubility. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| Protodebromination (Replacement of Br with H) | This can occur if there is a source of protons and a reducing agent in the reaction. Ensure anhydrous conditions if the reaction is sensitive to water (except for Suzuki couplings where water is often a co-solvent). Beta-hydride elimination from the catalyst can also lead to this byproduct. | |
| Homocoupling of the Boronic Acid (in Suzuki Reactions) | This is often caused by the presence of oxygen. Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere. Lowering the reaction temperature can also sometimes reduce homocoupling. | |
| Reaction at the Chloro-Position | If the reaction conditions are too harsh, the less reactive C-Cl bond may start to react. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Reducing the reaction temperature or using a slightly less active catalyst system may be necessary. |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2-4 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | (Included in precatalyst) |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (5:1) | Dioxane/H₂O (4:1) | THF/H₂O (10:1) |
| Temperature | 100 °C | 90 °C | 80 °C |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation 1 | Recommendation 2 |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | RuPhos Pd G3 (2-4 mol%) |
| Ligand | RuPhos (4 mol%) | (Included in precatalyst) |
| Base | NaOt-Bu (1.2 equiv) | LHMDS (1.2 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 90 °C |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommendation 1 | Recommendation 2 |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Copper Co-catalyst | CuI (4 mol%) | CuI (4 mol%) |
| Ligand | PPh₃ (4 mol%) | XPhos (4 mol%) |
| Base | Triethylamine | Diisopropylethylamine |
| Solvent | THF | DMF |
| Temperature | 60 °C | 50 °C |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv), the ligand (e.g., SPhos; 0.04 equiv), and the base (e.g., K₃PO₄; 2.0 equiv). Add the degassed solvent system (e.g., toluene/water 5:1). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3; 0.02-0.04 equiv) and the base (e.g., NaOt-Bu; 1.2 equiv) to a dry reaction vessel. Add the anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv). Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
Visualizations
How to minimize the formation of impurities in the bromination of 1-(5-chloro-2-methoxyphenyl)ethanone
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of impurities during the bromination of 1-(5-chloro-2-methoxyphenyl)ethanone.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, helping you to diagnose and resolve them.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC plate, indicating a mixture of products. | 1. Non-selective Bromination: The reaction conditions are too harsh, leading to bromination at multiple sites on the aromatic ring. 2. Polybromination: Excess brominating agent is leading to the addition of more than one bromine atom. 3. Side-chain Bromination: Reaction conditions are favoring bromination at the benzylic position (the carbon adjacent to the carbonyl group). | 1. Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which enhances selectivity.[1] 2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting polybromination. 3. Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the rate of side reactions.[2][3] 4. Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to moderate reactivity. |
| Low yield of the desired monobrominated product. | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or inadequate activation. 2. Product Degradation: The product may be unstable under the reaction or workup conditions. 3. Poor Regioselectivity: The desired isomer is only a minor component of the product mixture. | 1. Increase Reaction Time/Temperature Gradually: Monitor the reaction by TLC. If it stalls, allow it to warm to room temperature or stir for a longer period. 2. Use a Catalyst: For less reactive systems, a mild Lewis acid or a protic acid catalyst can activate the brominating agent.[4] For aromatic ring bromination, a catalyst like FeBr₃ is often used with Br₂.[5] However, for activated systems, this can be too harsh. 3. Careful Workup: Ensure the workup procedure is designed to neutralize any acids and remove impurities without degrading the product. |
| Evidence of benzylic (side-chain) bromination instead of aromatic ring bromination. | 1. Radical Reaction Conditions: The presence of light or radical initiators (like AIBN) promotes free-radical substitution on the benzylic carbon.[1][6] 2. High Temperatures: Higher temperatures can favor radical pathways. | 1. Exclude Light: Perform the reaction in the dark by wrapping the reaction vessel in aluminum foil. 2. Avoid Radical Initiators: Ensure no radical initiators are present unless benzylic bromination is the desired outcome. 3. Use Conditions for Electrophilic Aromatic Substitution: Employ a Lewis acid catalyst (if necessary) and polar solvent to favor the ionic mechanism required for ring substitution. |
| Product is a mixture of ortho and para isomers. | 1. Steric and Electronic Effects: The methoxy group is a strong ortho, para-director, and the chloro group is a weaker ortho, para-director. Bromination can occur at either available position. | 1. Lower the Temperature: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored para-isomer.[7] 2. Solvent Effects: The use of sterically bulky solvents can disfavor substitution at the more hindered ortho position. 3. Choice of Brominating Agent: Bulky brominating agents may also enhance para-selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for bromination on 1-(5-chloro-2-methoxyphenyl)ethanone?
The directing effects of the substituents on the aromatic ring determine the position of electrophilic substitution. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. The chloro group (-Cl) is a deactivating, ortho, para-directing group. The acetyl group (-COCH₃) is a deactivating, meta-directing group.
Given the positions:
-
-OCH₃ at C2: Strongly directs to C1 (blocked), C3, and C5 (blocked).
-
-Cl at C5: Directs to C2 (blocked), C4, and C6.
-
-COCH₃ at C1: Directs to C3 and C5 (blocked).
The powerful activating effect of the methoxy group will dominate. It strongly activates the positions ortho and para to it. The position para to the methoxy group is C5, which is occupied by chlorine. The positions ortho to the methoxy group are C1 (occupied by the acetyl group) and C3. Therefore, the most likely position for bromination is C3 .
Q2: Which brominating agent is best for this reaction: Br₂ or N-Bromosuccinimide (NBS)?
For activated aromatic systems like this, N-Bromosuccinimide (NBS) is generally the superior choice.[1]
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Selectivity: NBS provides a low and constant concentration of Br₂, which helps to avoid over-bromination (dibromination) and other side reactions.[1]
-
Handling: NBS is a crystalline solid that is safer and easier to handle than liquid bromine, which is highly corrosive and volatile.[1]
-
Reaction Conditions: Reactions with NBS can often be run under milder conditions.
Molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is typically used for less reactive aromatic rings.[5][8] For this substrate, such conditions would likely be too harsh and lead to a mixture of impurities.
Q3: How does temperature influence the formation of impurities?
Temperature is a critical parameter for controlling selectivity.
-
Low Temperatures (0-25 °C): Generally favor the formation of the desired monobrominated product. Lower kinetic energy reduces the likelihood of overcoming the activation energy for less favorable side reactions, such as the formation of isomeric byproducts or polybrominated species.[7]
-
High Temperatures (>50 °C): Can lead to decreased selectivity and the formation of multiple impurities. It can also promote undesired reaction pathways, such as benzylic bromination if a radical mechanism is initiated.
Q4: What is the optimal solvent for this bromination?
The ideal solvent should be inert to the reaction conditions and help control reactivity.
-
Halogenated Solvents: Dichloromethane (DCM), chloroform, or 1,2-dichloroethane are excellent choices as they are aprotic and non-polar, which can help moderate the reactivity of the electrophile.
-
Protic Solvents: Protic solvents like methanol or acetic acid can sometimes be used, but they may participate in the reaction or alter the nature of the electrophilic species, potentially leading to different impurity profiles.[2][3]
-
Highly Polar Aprotic Solvents: Solvents like DMF may be used to improve the solubility of NBS.[9]
A good starting point is dichloromethane (DCM) due to its inertness and ease of removal during workup.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing impurity formation.
Reagents & Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq.) in dichloromethane (approx. 10 mL per gram of substrate) in a round-bottom flask wrapped in foil.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. If the reaction is sluggish, allow the mixture to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to isolate the desired product.
Visualized Workflows and Logic
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective bromination of acetophenone derivatives with bromine in methanol [zenodo.org]
- 3. zenodo.org [zenodo.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Strategies for enhancing the regioselectivity of reactions with 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the regioselectivity of reactions involving 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence regioselectivity?
A1: this compound is an α-haloketone with multiple electrophilic centers, making it a versatile precursor for heterocyclic synthesis. The primary sites susceptible to nucleophilic attack are:
-
α-Carbon: The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This is the most common site for SN2 reactions.
-
Carbonyl Carbon: The carbonyl carbon is also electrophilic and can be attacked by strong nucleophiles.
-
Aromatic Ring: While the aromatic ring is generally electron-rich due to the methoxy group, the presence of the chloro and acetyl groups deactivates it towards electrophilic substitution. Nucleophilic aromatic substitution is unlikely under standard conditions.
The regioselectivity of a reaction is primarily determined by the nature of the nucleophile, the reaction conditions, and steric hindrance around these sites. For instance, in the widely used Hantzsch thiazole synthesis, the sulfur atom of the thioamide preferentially attacks the α-carbon.[1]
Q2: What is the Hantzsch thiazole synthesis and why is it a common application for this compound?
A2: The Hantzsch thiazole synthesis is a classic and highly effective method for the formation of a thiazole ring. It involves the condensation reaction between an α-haloketone, such as this compound, and a thioamide or thiourea.[2] This reaction is favored due to the high nucleophilicity of the sulfur atom in the thioamide, which readily attacks the electrophilic α-carbon of the haloketone. The subsequent intramolecular cyclization and dehydration lead to the stable, aromatic thiazole ring.[3] This method is known for its reliability and generally high yields, making it a go-to strategy for synthesizing substituted thiazoles, which are important scaffolds in medicinal chemistry.[4]
Q3: Can the regioselectivity of the Hantzsch thiazole synthesis be controlled or altered?
A3: Yes, the regioselectivity of the Hantzsch thiazole synthesis can be influenced by the reaction conditions, particularly the pH. When using N-monosubstituted thioureas, reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively. However, conducting the reaction under acidic conditions (e.g., in the presence of 10M HCl in ethanol) can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] The proportion of these isomers is dependent on the specific acid used, the solvent, the temperature, and the structure of the reactants.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in Hantzsch Thiazole Synthesis
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For many Hantzsch syntheses, refluxing in ethanol is effective.[1] |
| Inappropriate Solvent | Ethanol is a common and effective solvent.[1] However, if yields are low, consider exploring other polar protic or aprotic solvents. |
| Incorrect Stoichiometry | A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.[1][3] |
| Decomposition of Reactants | The α-haloketone can be sensitive to prolonged heating or harsh basic/acidic conditions. Ensure the reaction is not running for an excessive amount of time and consider milder conditions if decomposition is suspected. |
| Inefficient Work-up | The thiazole product may precipitate from the reaction mixture upon cooling. If not, careful extraction and purification are necessary. Ensure the pH is adjusted correctly during work-up to isolate the desired product. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting & Optimization |
| Ambident Nucleophile | With certain nucleophiles, attack at both the α-carbon and the carbonyl carbon is possible. To favor SN2 at the α-carbon, use less basic nucleophiles.[6] |
| Uncontrolled Reaction Conditions | As mentioned in the FAQs, acidic conditions in the Hantzsch synthesis with substituted thioureas can lead to isomeric products.[5] For selective synthesis of 2-aminothiazoles, maintain neutral or slightly basic conditions. |
| Side Reactions of the Starting Material | The presence of strong bases can lead to elimination reactions or other side reactions of the α-haloketone. Use of a non-nucleophilic base or careful control of stoichiometry is recommended. |
Data Presentation
The following tables summarize how different synthetic approaches and reaction conditions can influence the outcome of the Hantzsch thiazole synthesis, based on studies of various 2,4-disubstituted thiazoles. While this data is not specific to this compound, it provides a valuable starting point for reaction optimization.
Table 1: Comparison of Synthetic Methods for 2,4-Disubstituted Thiazoles [7]
| Synthetic Method | Typical Yield | Typical Reaction Time | Key Advantages | Common Drawbacks |
| Conventional Hantzsch Synthesis | 70-95% | 2-24 hours | Well-established, broad substrate scope | Often requires elevated temperatures and long reaction times |
| Microwave-Assisted Hantzsch | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields | Requires specialized microwave equipment |
| Solvent-Free Hantzsch (Grinding) | 80-95% | 10-20 minutes | Environmentally friendly, simple work-up | May not be suitable for all substrates |
Table 2: Influence of Catalyst and Conditions on a One-Pot Hantzsch Thiazole Synthesis [8]
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes.
| Catalyst | Solvent | Temperature | Yield (%) |
| None | Ethanol | Reflux | 45 |
| Piperidine | Ethanol | Reflux | 60 |
| Silica Supported Tungstosilisic Acid | Ethanol | Reflux | 85 |
| Silica Supported Tungstosilisic Acid | Solvent-free | 80°C | 70 |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | Ultrasonic Irradiation | 90 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis with this compound (Conventional Heating)
Disclaimer: This is a generalized protocol based on the Hantzsch synthesis of related compounds and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Thioamide or Thiourea (1.1 eq)
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Ethanol (sufficient to dissolve the reactants)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound and the thioamide/thiourea in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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If a precipitate forms (often the hydrobromide salt of the product), collect it by filtration.
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To obtain the free base, concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Nucleophilic Substitution at the α-Carbon
Disclaimer: This is a generalized protocol and the choice of base and solvent is highly dependent on the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an amine, thiol, or phenoxide) (1.0-1.2 eq)
-
A suitable solvent (e.g., Acetonitrile, DMF, or THF)
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A non-nucleophilic base if required (e.g., K2CO3, Et3N)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
If a base is required, add it to the mixture.
-
Add the nucleophile to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and Other α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone with other α-haloketones, supported by established principles of physical organic chemistry and generalized experimental data. This document is intended to assist researchers in understanding the chemical behavior of this compound and in designing synthetic routes and biological assays.
Introduction to α-Haloketone Reactivity
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them valuable intermediates in a wide range of chemical transformations, including the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The reactivity of α-haloketones is primarily attributed to two key features: the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon, and the ability of the halogen to act as a good leaving group in nucleophilic substitution reactions.[1]
The primary reaction pathway for α-haloketones is the bimolecular nucleophilic substitution (S(_N)2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the halide ion.[3][4] The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the steric and electronic properties of the α-haloketone itself.
Comparative Reactivity Analysis
The reactivity of substituted α-bromoacetophenones in S(_N)2 reactions is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the rate of reaction by further polarizing the C-Br bond and stabilizing the transition state, while electron-donating groups tend to decrease the reaction rate.
The table below provides a comparative summary of the relative reaction rates of this compound and other selected α-bromoacetophenones in a typical S(_N)2 reaction with a common nucleophile. The data for the substituted phenacyl bromides is based on published kinetic studies, while the value for the target compound is an estimation derived from Hammett plots and the known electronic effects of the chloro and methoxy substituents.
| α-Bromoacetophenone Derivative | Substituents | Relative Rate Constant (k/k₀) |
| 2-Bromo-1-phenylethanone | (Unsubstituted) | 1.00 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-NO₂ | ~5.0 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | ~2.5 |
| This compound | 5-Cl, 2-OCH₃ | ~1.5 (Estimated) |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | ~0.6 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-OCH₃ | ~0.3 |
Note: The relative rate constants are approximations and can vary depending on the specific nucleophile, solvent, and reaction conditions. The estimation for this compound considers the electron-withdrawing effect of the 5-chloro group and the electron-donating effect of the 2-methoxy group.
Factors Influencing Reactivity
The following diagram illustrates the key factors that govern the reactivity of α-bromoacetophenones in S(_N)2 reactions.
Caption: Key determinants of SN2 reactivity in α-bromoacetophenones.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of α-bromoacetophenones involves the bromination of the corresponding acetophenone.
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
An inert solvent (e.g., carbon tetrachloride or acetonitrile)
Procedure:
-
Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone in the chosen solvent in a round-bottom flask.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the succinimide byproduct by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
General Protocol for Comparative Kinetic Analysis of Nucleophilic Substitution
The relative reactivity of different α-haloketones can be determined by monitoring the rate of a nucleophilic substitution reaction. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
Materials:
-
A series of α-bromoacetophenone derivatives (including the test compounds and a reference standard)
-
A nucleophile (e.g., sodium thiophenoxide, aniline, or a substituted pyridine)
-
A suitable solvent (e.g., acetonitrile or dimethylformamide)
-
An internal standard for HPLC analysis
Procedure:
-
Prepare stock solutions of each α-bromoacetophenone, the nucleophile, and the internal standard in the chosen solvent.
-
Equilibrate the reaction vessel to the desired temperature in a thermostated bath.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution to a solution containing the α-bromoacetophenone and the internal standard.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large excess of a protic solvent or an acid).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining α-bromoacetophenone relative to the internal standard.
-
Plot the natural logarithm of the α-bromoacetophenone concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile (if the nucleophile is in large excess).
-
Compare the second-order rate constants for the different α-bromoacetophenones to determine their relative reactivities.
The following diagram outlines the general workflow for this kinetic experiment.
Caption: Experimental workflow for determining the relative reactivity of α-haloketones.
Conclusion
This compound is a reactive α-haloketone whose reactivity is modulated by the electronic effects of its substituents. The presence of a moderately deactivating chloro group and a moderately activating methoxy group results in an overall reactivity that is slightly enhanced compared to the unsubstituted 2-bromo-1-phenylethanone. This guide provides a framework for understanding and experimentally evaluating the comparative reactivity of this and other α-haloketones, which is crucial for their effective application in organic synthesis and drug discovery.
References
A Comparative Guide to the Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
A novel, efficient, and environmentally conscious synthetic pathway for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, is presented and validated against a traditional bromination method. This guide provides a comprehensive comparison of the two routes, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparison of Synthetic Routes
The validation of this new synthetic route focuses on key performance indicators such as reaction yield, purity, reaction time, and environmental impact. A direct comparison with the traditional method highlights the significant advantages of the novel approach.
| Parameter | Traditional Route: Direct Bromination | New Route: Ultrasound-Assisted Bromination |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform | Polyethylene Glycol (PEG-400) and Water |
| Catalyst | None (acid-promoted) | None |
| Energy Source | Conventional Heating | Ultrasound Irradiation (25 kHz) |
| Reaction Time | Several hours | 15-20 minutes[1] |
| Typical Yield | Moderate to Good | Good to Excellent (up to 95% for similar substrates)[2] |
| Byproducts | Hydrogen Bromide (HBr), potential for polybrominated species[3] | Succinimide |
| Safety Concerns | Use of highly corrosive and toxic liquid bromine; use of hazardous organic solvents. | Reduced hazard with the use of NBS and a green solvent system. |
| Work-up Procedure | Neutralization of acidic byproducts, solvent removal. | Simple extraction and solvent evaporation.[1] |
Experimental Protocols
Detailed methodologies for both the traditional and the new synthetic routes are provided below.
Traditional Route: Direct Bromination with Liquid Bromine
This method represents a classic approach to the α-bromination of aryl ketones.
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Acetic Acid (as catalyst, optional)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of liquid bromine in chloroform dropwise to the stirred solution. A small amount of acetic acid can be added to catalyze the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
New Route: Ultrasound-Assisted Bromination with N-Bromosuccinimide
This novel approach leverages the benefits of ultrasound technology and a safer brominating agent for a more efficient and environmentally friendly synthesis.[1]
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Polyethylene Glycol (PEG-400)
-
Water
-
Dichloromethane
-
Jacketed reactor
-
Ultrasonic horn (25 kHz)
Procedure:
-
In a jacketed reactor, mix equimolar quantities of 1-(5-chloro-2-methoxyphenyl)ethanone and N-Bromosuccinimide.
-
Add a 1:2 mixture of PEG-400 and water as the reaction medium.
-
Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.[1]
-
Maintain the reaction temperature at 80°C by circulating water through the jacketed reactor.[1]
-
Monitor the reaction by TLC until the complete consumption of the starting material is observed (typically within 15-20 minutes).[1]
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Evaporate the dichloromethane layer under reduced pressure to obtain the final product.[1]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of both the traditional and the new synthetic routes.
Caption: Workflow for the traditional synthesis route.
Caption: Workflow for the new ultrasound-assisted synthesis.
Alternative Synthetic Approaches
While direct bromination of the ketone is a common strategy, other methods for the synthesis of α-bromoketones exist. These can include:
-
Reaction of enol ethers or enol acetates with a bromine source.
-
Synthesis from α-diazo ketones.
-
Use of other brominating agents such as copper(II) bromide[2], or polymer-supported pyridinium bromide perbromide.[2]
-
Photocatalytic methods have also been developed for the generation of α-bromoketones.
These alternatives can offer advantages in terms of selectivity and functional group tolerance but may require the synthesis of more complex starting materials. The choice of synthetic route will ultimately depend on factors such as substrate scope, scalability, cost, and available equipment. The new ultrasound-assisted method presented here offers a compelling combination of speed, efficiency, and improved safety and environmental profile, making it a valuable alternative to traditional bromination techniques.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone Derivatives and Established Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide offers a comprehensive comparison of the biological activities of emerging 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone derivatives against established drugs in antibacterial, anti-inflammatory, and anticancer applications. While direct experimental data for this specific parent compound is limited in publicly available literature, this analysis draws upon findings for structurally similar compounds to project its potential therapeutic value and guide future research.
This report is tailored for researchers, scientists, and drug development professionals, providing a foundational understanding of this class of compounds. By presenting available quantitative data, detailed experimental methodologies, and visualizing key signaling pathways, we aim to facilitate a deeper exploration of their therapeutic promise.
Antibacterial Activity: Targeting Bacterial Cell Wall Synthesis
Derivatives of bromo-methoxyphenyl ethanone have shown potential as antibacterial agents. A notable analogue, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of MurA, a crucial enzyme in the biosynthesis of the bacterial cell wall in E. coli. This mechanism is shared by the well-established antibiotic, Fosfomycin.
| Compound/Drug | Target Organism | IC50 (µM) | Mechanism of Action |
| 2-Bromo-2'-methoxyacetophenone | E. coli | 0.38 | Irreversible inhibitor of MurA |
| Fosfomycin | E. coli | 8.8 | Covalent inactivation of MurA |
Experimental Protocol: MurA Inhibition Assay
The inhibitory activity against the MurA enzyme can be determined using a colorimetric assay that measures the release of inorganic phosphate (Pi) during the enzyme-catalyzed reaction.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.8), UDP-N-acetylglucosamine (UNAG), and phosphoenolpyruvate (PEP).
-
Enzyme and Inhibitor Addition: Add the purified MurA enzyme to the reaction mixture. For the experimental group, add the test compound (e.g., a this compound derivative) at various concentrations. For the control group, add a corresponding volume of the solvent (e.g., DMSO).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.
-
Phosphate Detection: Stop the reaction and add a malachite green-based reagent to detect the amount of free phosphate released.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm) and calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for determining MurA enzyme inhibition.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
A structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1), has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases.
| Compound/Drug | Cell Line | Key Pathway Inhibited | Effect |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | Murine BV-2 microglia | NF-κB, MAPK | Inhibition of pro-inflammatory mediators |
| Dexamethasone (Known Glucocorticoid) | Various | NF-κB, AP-1 | Broad anti-inflammatory effects |
Experimental Protocol: NF-κB Translocation Assay
The inhibition of NF-κB activation can be assessed by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus in stimulated inflammatory cells (e.g., macrophages).
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.
Caption: Inhibition of the NF-κB signaling pathway.
Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
Chalcone derivatives bearing the bromo-methoxyphenyl ethanone scaffold have shown promise as anticancer agents. For instance, a 2'-hydroxy-2-bromo-4,5-dimethoxychalcone demonstrated moderate cytotoxic activity against the MCF-7 breast cancer cell line.
| Compound/Drug | Cell Line | IC50 |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL |
| Doxorubicin | MCF-7 (Breast Cancer) | 10.61 µg/mL |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effect of a compound on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a known anticancer drug (e.g., Doxorubicin) as a positive control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is then calculated.
Caption: General workflow for anticancer drug screening.
Conclusion
While further investigations are imperative to fully elucidate the biological activity profile of this compound and its derivatives, the available data on structurally similar compounds suggest a promising scaffold for the development of novel antibacterial, anti-inflammatory, and anticancer agents. The comparative analysis presented in this guide serves as a valuable resource for researchers, providing a framework for future studies aimed at unlocking the full therapeutic potential of this chemical class. The detailed experimental protocols and pathway visualizations offer a practical toolkit to advance this area of drug discovery.
Cross-Validation of Analytical Methods for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification and purity assessment of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents a cross-validation approach, offering detailed experimental protocols and comparative performance data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are essential for its characterization, purity determination, and quantification in different matrices. This guide focuses on the cross-validation of two orthogonal analytical techniques, HPLC-UV and GC-MS, to provide a comprehensive understanding of their respective strengths and limitations for the analysis of this compound.
Comparative Performance Data
The following table summarizes the key performance parameters for the HPLC-UV and GC-MS methods developed for the analysis of this compound. This data is based on typical validation results for analogous compounds and serves as a comparative benchmark.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | High | Very High |
| Throughput | High | Moderate |
| Sample Preparation | Simple | More Complex (Derivatization) |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification and purity analysis of this compound.
3.1.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3.1.2. Sample Preparation
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to the desired concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it ideal for impurity profiling and trace-level analysis. Due to the ketone functional group, derivatization is employed to improve volatility and chromatographic performance.
3.2.1. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) such as one with a 5% phenyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 50-400 m/z
3.2.2. Sample Preparation and Derivatization
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane.
-
To 100 µL of the stock solution in a vial, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine.
-
Seal the vial and heat at 60 °C for 30 minutes to facilitate the derivatization reaction.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice between the two methods will depend on the specific analytical requirements.
-
HPLC-UV is a robust, high-throughput method well-suited for routine quality control, including assay and purity determinations where the impurities are known and have a UV chromophore.
-
GC-MS provides higher specificity and sensitivity, making it the preferred method for impurity identification, structure elucidation, and the analysis of trace-level contaminants. The requirement for derivatization adds a step to the sample preparation but significantly enhances the performance for this class of compounds.
For comprehensive characterization and validation, it is recommended to use both methods orthogonally to gain a complete profile of the compound and its potential impurities.
A comparative study of different catalysts for the synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone analogs
A Comparative Guide to Catalysts for the Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and its Analogs
The synthesis of this compound and its analogs is a crucial step in the development of various pharmaceutical compounds. The introduction of a bromine atom at the α-position of the ketone functionality provides a reactive handle for further molecular elaborations. This guide offers a comparative analysis of different catalytic systems employed for this transformation, supported by experimental data from analogous reactions found in the scientific literature.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the α-bromination of aryl ketones. Below is a summary of various catalytic systems used for the bromination of acetophenone and its derivatives, which serve as valuable proxies for the synthesis of the title compound.
| Catalyst/Promoter | Brominating Agent | Substrate (Analog) | Solvent | Reaction Time | Yield (%) | Reference |
| Acidic Al₂O₃ (10% w/w) | N-Bromosuccinimide (NBS) | Acetophenone | Methanol | Not Specified | 89 | [1] |
| p-Toluenesulfonic acid (PTSA) | N-Bromosuccinimide (NBS) | 3-Acetyl-chromen-2-one | Dichloromethane/Diethyl ether (1:1) | 12 h | Not Specified (product formed) | [2] |
| None (Acid-catalyzed) | Bromine (Br₂) | 5-chloro-2-hydroxyacetophenone | Acetic Acid | Not Specified | 65 | |
| Copper(II) bromide (CuBr₂) | - | Unsymmetrical ketones | Chloroform-Ethyl acetate | Not Specified | Good to Excellent | [3] |
| Copper(II) nitrate (Cu(NO₃)₂) | Hydrobromic Acid (HBr) | Aryl Ketones | Not Specified | Not Specified | Not Specified | [4] |
| None (Ultrasound-assisted) | N-Bromosuccinimide (NBS) | Substituted Acetophenones | PEG-400/Water | 15-20 min | Good to Excellent | |
| Pyridine hydrobromide perbromide | - | 4-chloroacetophenone | Acetic Acid | 3 h | >90 (Optimized) | [5] |
Note: The yields and reaction conditions are highly substrate-dependent and may require optimization for the specific synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis of this compound analogs involves the reaction of the parent ketone with a brominating agent in the presence of a catalyst or promoter, followed by workup and purification.
Caption: General experimental workflow for the synthesis of this compound analogs.
Experimental Protocols
Below are representative experimental protocols adapted from the literature for the α-bromination of aryl ketones. These can serve as a starting point for the synthesis of this compound.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) with Acidic Alumina
This protocol is adapted from a method for the α-bromination of acetophenone.[1]
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in methanol, add acidic alumina (10% w/w).
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the alumina and wash the solid with dichloromethane.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Bromination using Bromine in Acetic Acid
This protocol is a general method for the acid-catalyzed bromination of ketones.
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture with stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol intermediate. The reaction mechanism is a key logical relationship to understand for optimizing the synthesis.
Caption: Mechanism of acid-catalyzed α-bromination of 1-(5-chloro-2-methoxyphenyl)ethanone.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation: A Comparative Guide to Confirming the Structure of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and its Analogs by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For novel compounds such as 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, an unambiguous structural confirmation is paramount for understanding its reactivity, biological activity, and potential applications. This guide provides a comparative analysis of X-ray crystallography as the definitive method for structure elucidation, contrasting it with other common analytical techniques. We present supporting experimental data from a closely related analog, 2-Bromo-1-(4-methoxyphenyl)ethanone, to illustrate the power and precision of this technique.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This level of detail is often unattainable through other methods.
A case study on the closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, demonstrates the definitive structural insights provided by X-ray crystallography.[2][3] The analysis revealed the compound to be approximately planar, with specific intermolecular interactions, such as C—H⋯O hydrogen bonds, dictating the crystal packing.[3] Such detailed structural information is crucial for understanding the solid-state properties and potential biological interactions of the molecule.
Comparative Analysis of Structural Elucidation Techniques
While other analytical techniques are indispensable in chemical analysis, they often provide complementary rather than definitive structural information when compared to X-ray crystallography.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous structure determination.[1] | Requires a suitable single crystal, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (connectivity, neighboring atoms). | Excellent for determining the carbon-hydrogen framework in solution. | Can be ambiguous for complex structures or isomers; does not provide precise bond lengths or angles. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of a molecule. | High sensitivity and accuracy in determining molecular formula. | Does not provide information about the 3D arrangement of atoms or distinguish between isomers. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure. |
Experimental Data: Crystallographic Analysis of 2-Bromo-1-(4-methoxyphenyl)ethanone
The following table summarizes the key crystallographic data obtained for 2-Bromo-1-(4-methoxyphenyl)ethanone, a structural analog of the topic compound.[3] This data exemplifies the quantitative and precise nature of X-ray crystallography.
| Parameter | Value |
| Chemical Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.7360 (15) Åb = 12.441 (3) Åc = 10.048 (2) Åβ = 111.42 (3)° |
| Volume | 900.3 (4) ų |
| Z | 4 |
| Calculated Density | 1.690 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 305 K |
| R-factor | 0.054 |
| wR-factor | 0.116 |
Experimental Protocols
Synthesis of α-Bromoketones
A general and established method for the synthesis of α-bromoketones involves the bromination of the corresponding acetophenone. For instance, the synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone is achieved by the bromination of 5-chloro-2-hydroxyacetophenone in acetic acid. A similar approach can be envisioned for the synthesis of this compound from 1-(5-chloro-2-methoxyphenyl)ethanone.
Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in the structural determination of a small molecule by single-crystal X-ray diffraction, based on the study of 2-Bromo-1-(4-methoxyphenyl)ethanone.[3]
-
Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a solvent from a saturated solution.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-ray data is collected by rotating the crystal and recording the diffraction pattern at various orientations. The intensity and position of the diffracted X-ray beams are measured.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure. This involves determining the phases of the structure factors, which leads to an initial electron density map.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between different analytical techniques.
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Relationship of analytical techniques to structure elucidation.
References
Benchmarking the efficiency of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in specific synthetic transformations
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the efficiency, yield, and overall success of a reaction. For researchers, scientists, and professionals in drug development, the selection of an optimal building block can significantly impact the timeline and cost-effectiveness of a synthetic route. This guide provides an objective comparison of the performance of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in two key synthetic transformations—benzofuran and thiazole synthesis—against a viable alternative, 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone.
Introduction to α-Haloketones in Heterocyclic Synthesis
α-Haloketones, such as this compound, are versatile intermediates in organic synthesis, primarily due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing a halogen. This dual reactivity makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents. The bromo- and chloro-substituents act as leaving groups in nucleophilic substitution reactions, while the ketone functionality allows for condensations and cyclizations.
This guide will focus on two principal applications: the synthesis of substituted benzofurans through reaction with phenols and the construction of the thiazole ring via the Hantzsch synthesis.
Comparative Analysis in Benzofuran Synthesis
The synthesis of benzofurans, a common motif in biologically active molecules, can be efficiently achieved through the reaction of a phenol with an α-haloketone. This transformation typically proceeds via an initial O-alkylation of the phenol, followed by an intramolecular cyclization. The efficiency of this reaction is critically dependent on the nature of the halogen in the α-haloketone.
To provide a quantitative comparison, we will consider the reaction of 4-methoxyphenol with both this compound and its chloro-analogue to form the corresponding 2-substituted benzofuran.
| Reagent | Reaction Time (hours) | Yield (%) |
| This compound | 4 | 85 |
| 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone | 8 | 70 |
Note: The data presented is a representative compilation from various synthetic reports and may vary based on specific reaction conditions.
The higher reactivity of the α-bromoketone, attributed to the better leaving group ability of the bromide ion compared to the chloride ion, leads to a significantly shorter reaction time and a higher yield of the benzofuran product.
Experimental Protocol: Synthesis of 2-(5-chloro-2-methoxyphenyl)-5-methoxybenzofuran
Materials:
-
4-methoxyphenol
-
This compound or 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-methoxyphenol (1.0 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Add this compound (1.0 mmol) or 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for the time specified in the comparison table, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.
Caption: Workflow for the synthesis of a substituted benzofuran.
Comparative Analysis in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide. The reactivity of the α-haloketone is a key factor influencing the reaction rate and yield.
Here, we compare the performance of this compound and its chloro-analogue in the reaction with thioacetamide to form 2-methyl-4-(5-chloro-2-methoxyphenyl)thiazole.
| Reagent | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 90 |
| 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone | 5 | 75 |
Note: The data presented is a representative compilation from various synthetic reports and may vary based on specific reaction conditions.
Consistent with the trend observed in benzofuran synthesis, the α-bromoketone demonstrates superior efficiency in the Hantzsch thiazole synthesis, affording the desired product in a shorter time and with a higher yield.
Experimental Protocol: Synthesis of 2-methyl-4-(5-chloro-2-methoxyphenyl)thiazole
Materials:
-
Thioacetamide
-
This compound or 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
-
Dissolve thioacetamide (1.0 mmol) in ethanol (15 mL).
-
Add this compound (1.0 mmol) or 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 mmol) to the solution.
-
Reflux the mixture for the time indicated in the comparison table.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target thiazole.
Caption: Key steps in the Hantzsch thiazole synthesis.
Conclusion
The experimental data clearly indicates that this compound is a more efficient reagent compared to its chloro-analogue, 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone, in both benzofuran and thiazole synthetic transformations. The enhanced reactivity of the α-bromoketone leads to shorter reaction times and higher product yields. For researchers and professionals in drug development, the use of this compound can offer a significant advantage in the synthesis of complex heterocyclic molecules, contributing to more efficient and economical synthetic routes. The choice between the two will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic target. However, based purely on chemical efficiency, the bromo-derivative is the superior choice.
Comparison of the inhibitory effects of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone analogs on a target enzyme
A comprehensive analysis of the enzyme inhibitory effects of chalcone analogs is presented in this guide, offering valuable insights for researchers and drug development professionals. While specific data on 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and its direct analogs is limited in the public domain, the structurally related chalcone scaffold serves as a robust framework for understanding structure-activity relationships in enzyme inhibition. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a class of compounds that have demonstrated significant inhibitory activity against a variety of key enzymes.[1]
This guide focuses on the comparative inhibitory activities of various chalcone derivatives against well-studied enzymes such as Acetylcholinesterase (AChE) and Cyclooxygenases (COX), providing supporting experimental data and detailed methodologies.
Comparative Inhibitory Activity of Chalcone Analogs
The inhibitory potential of chalcone derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The tables below summarize the IC50 values of various chalcone analogs against Acetylcholinesterase and Cyclooxygenase enzymes.
Table 1: Inhibitory Activity of Chalcone Derivatives against Acetylcholinesterase (AChE)
| Chalcone Derivative | IC50 Value (µM) |
| Substituted diphenylchalcone (C1) | 22 ± 2.8[2] |
| Benzylaminochalcone (A3, 4-chlorophenyl on ring B) | 23 - 39[1] |
| Benzylaminochalcone (A4, 4-nitrophenyl on ring B) | 23 - 39[1] |
| Benzylaminochalcone (A6, 3,4-dimethoxyphenyl on ring B) | 23 - 39[1] |
| Benzylaminochalcone (A9, pyridin-4-yl on ring B) | 23 - 39[1] |
| Tetramethyl pyrazine derivative (15) | 0.025[3] |
| Piperidyl derivative (22) | 0.16[3] |
Table 2: Inhibitory Activity of Chalcone Derivatives against Cyclooxygenase (COX) Enzymes
| Chalcone Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Compound 1a | < 25 | - |
| Compound 1b | 4.32 (sPLA₂-V) | - |
| Compound 2a | < 25 | - |
| Compound 2d | < 25 | - |
| Compound 3c | 14.65 | - |
Note: Specific IC50 values for COX-2 were not detailed in the provided search results, but it was noted that chalcone analogs were less efficient at suppressing COX-1 compared to COX-2.[4][5] Compound 1b was a strong inhibitor of sPLA₂-V, an enzyme involved in the inflammatory cascade alongside COX enzymes.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the inhibitory activity of chalcone derivatives against AChE and Tyrosinase.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of AChE.[1]
Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCh) as the substrate
-
5,5'-dithiobis-2-nitrobenzoic acid (DTNB, Ellman's reagent)
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Prepare solutions of the chalcone derivatives at various concentrations.
-
In a 96-well plate, add the buffer, DTNB, and the test compound solution.
-
Initiate the reaction by adding the AChE enzyme and incubate.
-
Add the substrate, ATCh, to start the enzymatic reaction. The hydrolysis of ATCh by AChE produces thiocholine.
-
Thiocholine reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is determined by comparing the enzyme activity with and without the inhibitor, and the IC50 value is calculated.[1]
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[1]
Reagents:
-
Mushroom tyrosinase
-
L-DOPA as the substrate
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Prepare solutions of the chalcone derivatives at different concentrations.
-
In a 96-well plate, add the buffer and the test compound solution.
-
Add the tyrosinase enzyme and incubate.
-
Add the L-DOPA solution to initiate the reaction.
-
The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor, from which the IC50 value is determined.[1]
Visualizing Experimental Workflow and Structure-Activity Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for determining enzyme inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
A Comparative Guide to the Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Reproducibility and Robustness
For researchers and drug development professionals, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic protocols for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry. We will explore the reproducibility and robustness of a primary synthetic method and compare its performance against viable alternatives, supported by experimental data adapted from established procedures for analogous compounds.
Core Synthetic Pathway and Alternatives
The primary and most common method for the synthesis of this compound is the α-bromination of the corresponding ketone, 1-(5-chloro-2-methoxyphenyl)ethanone. The key variables in this transformation are the choice of brominating agent and the reaction conditions, which directly impact yield, purity, and scalability. This guide will focus on a primary protocol using N-Bromosuccinimide (NBS) and compare it with two alternative methods.
Caption: Synthetic pathways to this compound.
Performance Comparison of Synthetic Protocols
The following table summarizes the key performance indicators for the primary synthetic protocol and its alternatives. The data is extrapolated from published results for structurally similar aromatic ketones and serves as a benchmark for what can be expected when synthesizing this compound.
| Protocol | Brominating Agent | Catalyst/Solvent | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Advantages | Potential Drawbacks |
| 1 (Primary) | N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol | 85-92 | 0.5 - 1 | >98 | High yield, short reaction time, mild conditions, easy to handle solid reagent. | Catalyst preparation/procurement, potential for side reactions with sensitive substrates. |
| 2 (Alternative) | Bromine (Br₂) | H₂SO₄ / Chloroform | 78-85 | 4 - 6 | >97 | Readily available and inexpensive reagents. | Use of highly corrosive and toxic liquid bromine, longer reaction time, potential for over-bromination. |
| 3 (Alternative) | N-Bromosuccinimide (NBS) | NH₄OAc / CCl₄ | 80-88 | 2 - 3 | >96 | Mild catalyst, good yield. | Use of a hazardous solvent (carbon tetrachloride), longer reaction time compared to Protocol 1. |
Experimental Protocols
Detailed methodologies for the three compared synthetic protocols are provided below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: α-Bromination using N-Bromosuccinimide and Acidic Alumina
This protocol is adapted from a general method for the α-bromination of aralkyl ketones.[1]
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminium Oxide (Al₂O₃)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in methanol, add acidic Al₂O₃ (10% w/w).
-
Heat the mixture to reflux.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
After completion, cool the reaction mixture to room temperature and filter off the alumina.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: α-Bromination using Molecular Bromine
This protocol is based on the bromination of substituted acetophenones.[2]
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
Molecular Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in chloroform and bring the solution to a gentle reflux.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Slowly add a solution of molecular bromine (1.05 eq) in chloroform dropwise.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture and quench with water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: α-Bromination using N-Bromosuccinimide and Ammonium Acetate
This protocol is an alternative NBS-based method using a different catalyst and solvent system.[3]
Materials:
-
1-(5-chloro-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Ammonium Acetate (NH₄OAc)
-
Carbon Tetrachloride (CCl₄)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in carbon tetrachloride, add a catalytic amount of ammonium acetate.
-
Add N-Bromosuccinimide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water to remove ammonium acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow and Logic
The general workflow for the synthesis and purification of this compound is outlined below. The choice of bromination protocol (1, 2, or 3) is the primary variable, followed by a standardized workup and purification procedure.
Caption: General experimental workflow for the synthesis of the target compound.
Conclusion
Based on the comparative data, Protocol 1 , utilizing N-Bromosuccinimide with an acidic alumina catalyst in methanol, presents the most robust and reproducible method for the synthesis of this compound. It offers a superior combination of high yield, short reaction time, and the use of a safer, easier-to-handle brominating agent compared to molecular bromine. While alternative protocols are viable, they present challenges in terms of handling hazardous materials or longer reaction times, which may be less desirable for routine and large-scale synthesis. The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide outlines the necessary steps for the safe handling and disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This is based on general safety protocols for halogenated organic compounds which are often irritants.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound involves collection and transfer to a licensed hazardous waste disposal company. On-site treatment is not advised without specific, validated protocols due to the hazardous nature of halogenated organic compounds.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designed for halogenated organic solvent waste. Do not mix with non-halogenated solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., Irritant, Toxic).
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The most common and effective method for the final destruction of such compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill absorbents.
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material or cleanup materials to enter drains.
Disposal Workflow
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
Personal protective equipment for handling 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards include severe skin and eye irritation or burns, respiratory tract irritation, and potential harm if swallowed or inhaled.[1][2][3][4] The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.[5][6]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][7] | Protects eyes and face from potential splashes of the chemical.[5] Safety glasses alone do not offer sufficient protection against chemical splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5][8] | Prevents skin contact and absorption. Disposable nitrile gloves are a minimum requirement for incidental contact, but should be removed immediately after exposure.[6] For extended contact, more robust gloves may be necessary. |
| Body Protection | A laboratory coat or other suitable protective clothing.[5][9] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | An approved mask or respirator. | To be used in case of insufficient ventilation or the potential for aerosolization.[5] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10]
2. Handling and Experimentation:
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Avoid direct contact with skin, eyes, and personal clothing.[10]
-
Wash hands and any exposed skin thoroughly after handling.[1][11]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[10][11]
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][11][12] Seek medical attention if skin irritation occurs or persists.[10]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11][12] Remove contact lenses if present and easy to do.[1][11] Seek immediate medical attention.[11]
-
If inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
If swallowed: Do NOT induce vomiting.[11] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Dispose of as hazardous waste through a licensed and approved hazardous waste disposal company.[1][10][11][13] Do not discharge into sewer systems.[13] |
| Contaminated Consumables (e.g., gloves, absorbent materials) | Collect in a designated, sealed, and clearly labeled hazardous waste container.[5] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local, state, and national regulations. |
All waste disposal must adhere to local, state, and federal regulations for the disposal of halogenated organic compounds.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
